4-Bromo-9,9-dimethyl-9,10-dihydroacridine
Description
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Properties
IUPAC Name |
4-bromo-9,9-dimethyl-10H-acridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN/c1-15(2)10-6-3-4-9-13(10)17-14-11(15)7-5-8-12(14)16/h3-9,17H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJRYOJVEASEYFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)Br)NC3=CC=CC=C31)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Bromo-9,9-dimethyl-9,10-dihydroacridine molecular weight and formula
High-Purity Synthon for Optoelectronics and Advanced Organic Materials [1]
Executive Summary
This technical guide profiles 4-Bromo-9,9-dimethyl-9,10-dihydroacridine , a critical halogenated building block used primarily in the synthesis of hole-transport materials (HTM) and Thermally Activated Delayed Fluorescence (TADF) emitters for Organic Light-Emitting Diodes (OLEDs).[1] Unlike its more common 2-bromo or 2,7-dibromo analogs, the 4-bromo isomer offers unique steric properties due to the proximity of the bromine atom to the gem-dimethyl bridge.[1] This steric bulk induces orthogonal twisting in donor-acceptor (D-A) systems, a requisite feature for minimizing the singlet-triplet energy gap (
Physicochemical Characterization
The following data establishes the baseline identity of the molecule. Researchers must verify these parameters via ¹H-NMR and Mass Spectrometry upon acquisition to ensure isomeric purity, as the 2-bromo impurity is a common synthetic byproduct.[1]
| Parameter | Technical Specification |
| IUPAC Name | This compound |
| CAS Number | 2222130-32-5 |
| Molecular Formula | |
| Molecular Weight | 288.19 g/mol |
| Appearance | White to pale yellow crystalline solid |
| Solubility | Soluble in CHCl₃, THF, Toluene; Insoluble in Water |
| Melting Point | Typically >140°C (varies by polymorph/purity) |
| SMILES | CC1(C)C2=C(NC3=CC=CC=C31)C(Br)=CC=C2 (Position 4 adjacent to C9 bridge) |
Structural Analysis & Numbering
The numbering of the acridine core is non-intuitive.[1] In the 9,10-dihydroacridine system:
-
Position 9: The
carbon carrying the two methyl groups.[1] -
Position 4: The carbon on the benzenoid ring adjacent to the C9 bridgehead (ortho to the dimethyl group).[1]
Note: This position is sterically crowded compared to Position 2 (para to Nitrogen), making the 4-bromo derivative kinetically slower in cross-coupling reactions but thermodynamically valuable for inducing twist angles.[1]
Synthetic Logic & Retrosynthesis
The synthesis of the 4-bromo isomer is challenging because direct electrophilic bromination of 9,9-dimethyl-9,10-dihydroacridine (DMAC) overwhelmingly favors the 2-position (para to the amine).[1] Therefore, a Directed Ring Closure strategy is preferred over direct functionalization.[1]
Graphviz Diagram: Synthetic Pathway
The following diagram illustrates the logical flow for accessing the 4-bromo core and its subsequent application in Buchwald-Hartwig couplings.
Figure 1: Synthetic workflow moving from precursor cyclization to the final OLED material.[1][5] The 4-bromo position requires de novo ring construction or highly specific blocking groups to achieve high regioselectivity.[1]
Applications in OLED Technology
The primary utility of this compound lies in its role as a Donor (D) unit in Donor-Acceptor (D-A) molecules.[1]
Mechanism of Action: TADF
In Thermally Activated Delayed Fluorescence (TADF), the goal is to harvest non-emissive triplet excitons by converting them back to singlet states.[1]
-
Steric Control: The 4-bromo position allows for coupling at a site that forces the Donor and Acceptor moieties to twist almost 90° relative to each other.[1]
-
Orbital Separation: This orthogonality separates the Highest Occupied Molecular Orbital (HOMO) on the acridine donor from the Lowest Unoccupied Molecular Orbital (LUMO) on the acceptor.[1]
-
Result: Minimal orbital overlap leads to a vanishingly small
, facilitating Reverse Intersystem Crossing (RISC).[1]
Graphviz Diagram: D-A Orthogonality
Figure 2: The structural role of the C4-linkage in enforcing orthogonality between Donor and Acceptor, enabling the TADF mechanism.
Experimental Protocol: Buchwald-Hartwig Coupling
Context: This protocol describes coupling the this compound (aryl halide) with a secondary amine (e.g., carbazole or diphenylamine derivatives) to create an extended Hole Transport Material.[1][5]
Reagents:
-
Aryl Halide: this compound (1.0 eq)[1]
-
Amine: Secondary amine derivative (1.1 eq)[1]
-
Catalyst:
(2 mol%) or [1] -
Ligand: Tri-tert-butylphosphine (
) or S-Phos (4 mol%)[1] -
Base:
(Sodium tert-butoxide) (1.5 eq)[1] -
Solvent: Anhydrous Toluene or Xylene[1]
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask and let cool under a stream of
or Argon. Oxygen acts as a catalyst poison.[1] -
Charging: Add the 4-bromo-acridine derivative, the secondary amine, and
to the flask. -
Solvent Addition: Add anhydrous toluene via syringe. Sparge the solvent with nitrogen for 15 minutes to remove dissolved oxygen.[1]
-
Catalyst Injection: Add the Pd catalyst and ligand (pre-mixed in a small amount of toluene if using liquid ligand) under positive nitrogen pressure.[1]
-
Reaction: Heat the mixture to reflux (approx. 110°C) for 12–24 hours.
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black and inorganic salts.[1] Wash the pad with DCM.[1]
-
Purification: Concentrate the filtrate and purify via silica gel column chromatography.
Handling & Safety
-
Light Sensitivity: Acridine derivatives can be photo-oxidized.[1] Store in amber vials under inert gas (Argon) at 2-8°C.
-
Toxicity: Like many acridines, this compound should be treated as a potential mutagen/intercalating agent.[1] Use double gloves and handle only in a fume hood.[1]
-
Stability: The gem-dimethyl group at C9 prevents oxidation to the acridone (C=O) species, rendering it significantly more stable than unsubstituted acridines.[1]
References
-
ChemicalBook. (2025).[1][6] this compound Product Specifications & CAS 2222130-32-5.[1][6][7] Retrieved from [1]
-
MySkinRecipes. (2024).[1] Material Safety Data Sheet and Specifications for this compound. Retrieved from [1]
-
MDPI. (2021). Acridine Based Small Molecular Hole Transport Type Materials for Phosphorescent OLED Application. Retrieved from [1]
-
South China University of Technology. (2020). 9,9-Dimethyl-9,10-dihydroacridine functionalized phosphoindole oxides with AIE property for OLED application. Retrieved from [1]
-
BLD Pharm. (2024).[1] Catalog entry for Acridine Derivatives and 2,7-Dibromo analogs (Comparative Data). Retrieved from [1]
Sources
- 1. 1333316-35-0|2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Buy 2,7-Dibromo-10-(4-bromophenyl)-9,9-dimethyl-9,10-dihydroacridine [smolecule.com]
- 4. CAS 6267-02-3: 9,9-Dimethyl-9,10-dihydroacridine [cymitquimica.com]
- 5. Acridine Based Small Molecular Hole Transport Type Materials for Phosphorescent OLED Application [mdpi.com]
- 6. This compound | 2222130-32-5 [chemicalbook.com]
- 7. This compound [myskinrecipes.com]
An In-depth Technical Guide to the Electronic Properties of Dimethylacridine Donor Units in Organic Light-Emitting Diodes (OLEDs)
Introduction
Organic Light-Emitting Diodes (OLEDs) represent a transformative technology in the realm of solid-state lighting and displays. At the heart of their remarkable performance lies the molecular architecture of the organic materials employed. Among these, donor-acceptor (D-A) type molecules are crucial, and the 9,9-dimethyl-9,10-dihydroacridine (DMAC) moiety has emerged as a powerhouse donor unit. Its rigid, non-planar structure and strong electron-donating capability make it a cornerstone in the design of high-efficiency emitters, particularly for Thermally Activated Delayed Fluorescence (TADF) OLEDs. This guide provides a comprehensive exploration of the electronic properties of DMAC donor units, offering insights into their synthesis, photophysical and electrochemical characteristics, and the profound impact these properties have on the performance of OLED devices.
The strategic manipulation of the DMAC core allows for precise tuning of a material's electronic characteristics. By modifying the DMAC unit or the acceptor it's paired with, researchers can control the emission color, quantum efficiency, and stability of the resulting OLED. This guide will delve into the causal relationships between the molecular structure of DMAC derivatives and their electronic behavior, providing a framework for the rational design of next-generation OLED materials.
I. Fundamental Electronic Properties of Dimethylacridine Donors
The efficacy of a DMAC-based emitter in an OLED is intrinsically linked to its fundamental electronic properties. These properties dictate how efficiently the material can be excited and how effectively it can convert that excitation into light.
Frontier Molecular Orbitals: HOMO and LUMO
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding the electronic behavior of DMAC donors. The HOMO level, associated with the electron-donating DMAC unit, and the LUMO level, typically localized on the acceptor moiety, determine the energy gap of the molecule. This energy gap is a key factor in determining the emission color of the OLED.
The energy levels of the HOMO and LUMO can be experimentally determined using electrochemical methods like cyclic voltammetry. The oxidation potential is correlated to the HOMO level, while the reduction potential relates to the LUMO level. Theoretical calculations, such as Density Functional Theory (DFT), are also employed to predict these energy levels and visualize the spatial distribution of the HOMO and LUMO.
The strategic substitution on the DMAC donor can significantly influence the HOMO energy level. Electron-donating groups will raise the HOMO level, while electron-withdrawing groups will lower it. This modulation of the HOMO level, in conjunction with the LUMO of the acceptor, allows for fine-tuning of the emission wavelength.
Photophysical Properties: Absorption and Emission
The interaction of DMAC-based materials with light is characterized by their absorption and photoluminescence (PL) spectra. UV-Vis absorption spectroscopy reveals the wavelengths of light a molecule absorbs to reach an excited state. The PL spectrum, on the other hand, shows the wavelengths of light emitted as the molecule relaxes from the excited state back to the ground state.
The emission color of an OLED is directly related to the PL spectrum of the emitter. For instance, DMAC-based emitters have been designed to exhibit emissions across the visible spectrum, from blue to orange-red. The photoluminescence quantum yield (PLQY) is a critical parameter that quantifies the efficiency of the emission process, representing the ratio of photons emitted to photons absorbed. High PLQY is a prerequisite for efficient OLEDs.
Thermally Activated Delayed Fluorescence (TADF)
A key application of DMAC donors is in TADF emitters, which can theoretically achieve 100% internal quantum efficiency in OLEDs by harvesting both singlet and triplet excitons. This process relies on a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). The non-planar structure of the DMAC donor, often twisted with respect to the acceptor, helps to spatially separate the HOMO and LUMO, leading to a small ΔEST.
This small energy gap allows for efficient reverse intersystem crossing (RISC) from the non-emissive triplet state to the emissive singlet state, facilitated by thermal energy. The delayed fluorescence resulting from this process significantly enhances the overall light output of the OLED. The rate of RISC (kRISC) is a crucial parameter, with faster rates generally leading to more efficient devices.
Quantitative Data Summary
The following table summarizes key electronic and photophysical properties of several DMAC-based emitters, showcasing the impact of structural modifications.
| Emitter | HOMO (eV) | LUMO (eV) | ΔEST (eV) | PLQY (%) | Emission Peak (nm) | OLED EQEmax (%) |
| DMAC-TRZ | -5.31 | -2.62 | ~0.01 | 90 | 500 | 26.5 |
| CNPh-DMAC-TRZ | -5.38 | -2.17 | 0.29 | - | 484 | - |
| CF3Ph-DMAC-TRZ | -5.35 | -2.08 | 0.21 | - | 487 | - |
| tBuPh-DMAC-TRZ | -5.15 | -1.93 | 0.03 | - | 518 | ~28 |
| OMePh-DMAC-TRZ | -5.13 | -1.91 | 0.03 | - | 528 | ~28 |
| AQ-PhDMAC | - | - | 0.22 | 89 | - | 18.1 |
| AQ-DMAC | - | - | - | - | - | 13.7 |
II. Experimental Characterization Protocols
To ensure the trustworthiness and reproducibility of research, standardized experimental protocols are essential. This section details the methodologies for key experiments used to characterize the electronic properties of DMAC-based materials.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful electrochemical technique used to determine the HOMO and LUMO energy levels of a material.
Protocol:
-
Solution Preparation: Prepare a 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, Bu4NPF6) in a suitable solvent (e.g., dichloromethane or acetonitrile). Dissolve the DMAC derivative in this solution at a concentration of approximately 1 mM.
-
Cell Assembly: Assemble a three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode, SCE), and a counter electrode (e.g., a platinum wire).
-
Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
Measurement: Connect the electrodes to a potentiostat and scan the potential. For oxidation, scan to a positive potential, and for reduction, scan to a negative potential.
-
Data Analysis: The onset of the oxidation peak in the cyclic voltammogram is used to calculate the HOMO energy level, and the onset of the reduction peak is used to determine the LUMO energy level. These are often referenced to the ferrocene/ferrocenium (Fc/Fc+) redox couple.
UV-Vis Absorption and Photoluminescence Spectroscopy
These spectroscopic techniques are fundamental for understanding the photophysical properties of DMAC-based emitters.
Protocol:
-
Sample Preparation: Prepare dilute solutions of the DMAC derivative in a suitable solvent (e.g., toluene or dichloromethane). For solid-state measurements, thin films can be prepared by spin-coating or thermal evaporation.
-
UV-Vis Absorption Measurement: Place the sample in a UV-Vis spectrophotometer and measure the absorbance as a function of wavelength.
-
Photoluminescence (PL) Measurement: Excite the sample at a wavelength where it strongly absorbs using a fluorometer. Measure the emitted light as a function of wavelength to obtain the PL spectrum.
-
Photoluminescence Quantum Yield (PLQY) Measurement: The PLQY can be measured using an integrating sphere setup to capture all emitted photons.
OLED Fabrication and Characterization
The ultimate test of a DMAC-based emitter is its performance in a functional OLED device.
Protocol:
-
Substrate Cleaning: Thoroughly clean indium tin oxide (ITO) coated glass substrates.
-
Layer Deposition: Sequentially deposit the various layers of the OLED onto the ITO substrate. This typically includes a hole injection layer (HIL), a hole transport layer (HTL), the emissive layer (EML) containing the DMAC-based emitter, an electron transport layer (ETL), and an electron injection layer (EIL). Deposition can be done via spin-coating for solution-processed devices or thermal evaporation for vacuum-deposited devices.
-
Cathode Deposition: Deposit a metal cathode (e.g., aluminum or a lithium fluoride/aluminum bilayer) on top of the organic layers.
-
Encapsulation: Encapsulate the device to protect the organic layers from oxygen and moisture.
-
Device Testing: Characterize the current-voltage-luminance (J-V-L) characteristics of the fabricated OLED using a source measure unit and a photodetector. From this data, key performance metrics such as turn-on voltage, luminance, current efficiency, power efficiency, and external quantum efficiency (EQE) can be determined.
III. Structure-Property Relationships and Device Performance
The beauty of organic electronics lies in the ability to tune material properties through molecular design. For DMAC-based donors, several key structural features influence their electronic properties and, consequently, OLED performance.
Impact of Substituents on the DMAC Core
Decorating the DMAC donor with different functional groups is a powerful strategy to modulate its electronic properties.
-
Electron-donating groups (e.g., methoxy, tert-butyl) attached to the DMAC core raise the HOMO energy level. This can lead to a red-shift in the emission spectrum.
-
Electron-withdrawing groups (e.g., cyano, trifluoromethyl) lower the HOMO energy level, resulting in a blue-shift of the emission.
These substitutions not only affect the emission color but can also influence the rate of reverse intersystem crossing (kRISC), a critical parameter for TADF efficiency.
The Role of the Acceptor Moiety
The choice of the electron acceptor linked to the DMAC donor is equally crucial in determining the overall electronic properties of the D-A molecule. A strong acceptor will generally lead to a larger charge transfer character in the excited state and a more red-shifted emission. The geometric arrangement between the DMAC donor and the acceptor, particularly the dihedral angle, plays a significant role in controlling the overlap between the HOMO and LUMO, which in turn affects the ΔEST.
Device Architecture and Performance
The performance of an OLED is not solely dependent on the emitter but also on the overall device architecture. The proper selection of charge transport and injection layers is critical for achieving balanced charge injection and transport, which minimizes exciton quenching at the interfaces and maximizes the recombination of charge carriers within the emissive layer. The host material in which the DMAC-based emitter is dispersed also plays a vital role in facilitating energy transfer and preventing aggregation-caused quenching.
IV. Visualization of Key Concepts
OLED Device Architecture
Caption: A schematic representation of a multilayer OLED device structure.
TADF Mechanism
Caption: Energy level diagram illustrating the TADF mechanism.
Conclusion
The 9,9-dimethylacridine (DMAC) donor unit stands as a cornerstone in the development of high-performance organic light-emitting diodes. Its unique structural and electronic properties, particularly its strong electron-donating nature and ability to promote thermally activated delayed fluorescence, have paved the way for a new generation of highly efficient and color-tunable OLEDs. A thorough understanding of the fundamental electronic properties of DMAC-based materials, coupled with rigorous experimental characterization and a rational approach to molecular design, is paramount for the continued advancement of OLED technology. This guide has provided an in-depth overview of these aspects, offering a valuable resource for researchers and scientists working at the forefront of organic electronics. The continued exploration of novel DMAC derivatives and their integration into sophisticated device architectures promises to unlock even greater performance and expand the applications of OLEDs in the years to come.
References
- Current time information in Pima County, US. (n.d.). Google.
- Aryl-Substituted Acridine Donor Derivatives Modulate the Transition Dipole Moment Orientation and Exciton Harvesting Properties of Donor–Acceptor TADF Emitters - ACS Publications. (2024, August 20). ACS Publications.
- Dimethylacridine Based Emitters for Non‐Doped Organic Light‐Emitting Diodes with Improved Efficiency. (2025, August 6). ResearchGate.
- Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes. (n.d.). PMC.
- Forcing dimethylacridine crooking to improve the efficiency of orange-red thermally activated delayed fluorescent emitters. (n.d.). Journal of Materials Chemistry C (RSC Publishing).
- OLED Fabrication | How to make an OLED Device. (n.d.). Ossila.
- Manufacturing Process and Key Technologies of OLED. (2022, November 22). DisplayMan.
- OLED Testing: Current Efficiency, Power Efficiency and Lifetime. (2025, July 15). Ossila.
- Fabrication and characterization of organic light emitting diodes for display applications. (2009, August 26). RIT Digital Institutional Repository.
- High efficiency green TADF emitters of acridine donor and triazine acceptor D-A-D structure. (n.d.).
- Aryl-substituted acridine donor derivatives modulate the transition dipole moment orient
Technical Guide: Comparative Analysis of 9,9-Dimethyl-9,10-dihydroacridine (DMAC) and Carbazole Donors in Optoelectronics
Executive Summary
This technical guide analyzes the critical distinctions between 9,9-dimethyl-9,10-dihydroacridine (DMAC) and Carbazole (Cz) as donor moieties in donor-acceptor (D-A) systems. While both are ubiquitous in the design of Thermally Activated Delayed Fluorescence (TADF) emitters and organic semiconductors, their conformational dynamics and electronic coupling mechanisms differ fundamentally.
The Core Distinction:
-
Carbazole is a rigid, planar aromatic system that favors moderate conjugation and high triplet energy (
), often requiring steric modification to achieve the orthogonality necessary for efficient TADF. -
DMAC adopts a "butterfly" bent conformation due to the
hybridized C9 bridge. This intrinsic geometry forces a near-orthogonal twist ( ) relative to acceptors, spontaneously decoupling HOMO and LUMO orbitals to minimize the singlet-triplet energy gap ( ).
Part 1: Structural & Conformational Dynamics
The primary differentiator between DMAC and Cz is not merely electronic strength, but steric control of conjugation .
The "Butterfly" vs. Planar Paradigm
-
Carbazole (Cz): The nitrogen atom is part of a fully aromatic, planar tricyclic system. In D-A conjugates, the C-N bond allows for rotation, but the lack of steric bulk near the nitrogen (unless substituted at positions 1 or 8) often leads to twist angles of
. This results in significant orbital overlap, increasing the exchange integral ( ) and widening . -
DMAC: The 9,9-dimethyl substitution forces the central ring into a boat-like or "butterfly" conformation. The steric hindrance from the methyl groups and the bent structure creates a massive steric barrier, forcing the donor to twist nearly perpendicular (
) to the acceptor plane.
Visualization of Structural Logic
The following diagram illustrates the causal relationship between molecular geometry and optoelectronic outcome.
Figure 1: Causal pathway linking molecular geometry to electronic state management in Cz vs. DMAC systems.
Part 2: Electronic Properties & HOMO/LUMO Engineering
For researchers designing emitters, selecting between DMAC and Cz is a trade-off between donor strength and stability .
Frontier Orbital Analysis
DMAC is a significantly stronger electron donor than Carbazole. The non-planar nitrogen in DMAC has a lone pair that is less delocalized into the acridine ring compared to the nitrogen in the aromatic carbazole ring. This raises the HOMO level, making DMAC easier to oxidize.
Comparative Data Table:
| Feature | Carbazole (Cz) | DMAC | Impact on Device |
| HOMO Level | Deep ( | Shallow ( | DMAC forms lower voltage devices; Cz is better for deep blue color purity. |
| Triplet Energy ( | High ( | Moderate ( | Cz is a superior host material; DMAC is a specialized emitter dopant. |
| Moderate ( | Tiny ( | DMAC enables fast Reverse Intersystem Crossing ( | |
| CT Character | Mixed (LE + CT) | Dominant CT (Charge Transfer) | DMAC emission is broader and more solvatochromic. |
The Stability Trade-off
-
Carbazole is electrochemically robust. Its radical cation is stable, making it the industry standard for hole-transport materials (HTL) and hosts.
-
DMAC is prone to degradation via the weak C-N bond if the excited state lifetime is too long. The
carbon bridge is also a potential site for oxidative attack compared to the fully aromatic carbazole.
Part 3: Synthetic Methodologies
Both donors are typically coupled to acceptors (like Triazine, Sulfone, or Benzophenone) via Buchwald-Hartwig Cross-Coupling . However, the reactivity profiles differ.[1] DMAC, being more sterically hindered and electron-rich, often requires specific catalytic systems to prevent debromination of the acceptor or low yields.
Validated Protocol: DMAC-Acceptor Coupling
-
Reaction Type: Pd-catalyzed C-N bond formation.
-
Critical Factor: Use of bulky, electron-rich phosphine ligands to facilitate the coupling of the sterically hindered DMAC amine.
Standard Protocol (Self-Validating):
-
Reagents: 1.0 eq Aryl Halide (Acceptor), 1.1 eq DMAC, 1.5 eq
(Base). -
Catalyst System:
(2-5 mol%) + or SPhos (4-10 mol%).-
Why SPhos? It is specifically designed to handle sterically hindered substrates.
-
-
Solvent: Toluene or Xylene (Anhydrous).
-
Conditions: Reflux (
C) under Argon for 12-24h. -
Validation: Monitor via TLC. DMAC is fluorescent (blue/cyan) on silica; the product will likely exhibit a strong solvatochromic shift (green/yellow) under UV due to CT character.
Synthesis Workflow Diagram
Figure 2: Synthetic decision tree for coupling DMAC vs. Carbazole donors.
Part 4: Application Context & Selection Criteria
When to use DMAC
-
Target: High-efficiency TADF OLEDs (EQE > 20%).
-
Mechanism: The near-zero
allows for rapid up-conversion of triplet excitons to singlets. -
Color: Green or Yellow emitters. Achieving deep blue with DMAC is difficult because its strong donor strength pushes the emission redshift (bathochromic shift).
When to use Carbazole
-
Target: Deep Blue Emitters or Host Materials.[2]
-
Mechanism: Weak donor strength keeps the bandgap wide (blue emission).
-
Modification: To achieve TADF with Carbazole, you must artificially induce orthogonality (e.g., using 1,3,6,8-tetramethylcarbazole or linking via the 1,8-positions) to mimic the steric bulk that DMAC possesses naturally.
References
-
Uoyama, H., et al. (2012).
- Significance: The foundational paper establishing the design rules for TADF, highlighting the necessity of donor-acceptor orthogonality.
-
Zhang, Q., et al. (2014).Efficient blue organic light-emitting diodes employing thermally activated delayed fluorescence.
- Significance: Demonstrates the use of Cz-based systems and the challenges in color purity vs. efficiency.
-
Tsai, W. L., et al. (2015).A Novel Series of Acridine-Based Donors for Highly Efficient Thermally Activated Delayed Fluorescence.
- Significance: specifically details the synthesis and electronic advantages of DMAC deriv
-
Im, Y., et al. (2017). Recent Progress in the Development of Thermally Activated Delayed Fluorescence (TADF) Materials for Organic Light-Emitting Diodes (OLEDs). Chemistry of Materials.[2][3]
- Significance: Comprehensive review comparing donor strengths and geometries of Acridine vs Carbazole.
Sources
Solubility of 4-Bromo-9,9-dimethyl-9,10-dihydroacridine in organic solvents
An In-depth Technical Guide to the Solubility of 4-Bromo-9,9-dimethyl-9,10-dihydroacridine in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. In the absence of extensive empirical data in public literature, this document establishes a robust predictive framework grounded in fundamental principles of physical chemistry and supplemented by data from structurally analogous compounds. We delve into the molecular structure of the target compound to forecast its behavior in a range of organic solvents. Furthermore, this guide presents a detailed, field-proven experimental protocol for the quantitative determination of solubility, ensuring that researchers can validate these predictions and generate reliable data for applications in materials science and drug development.
Introduction: The Significance of Solubility for a Niche Compound
This compound is a specialized organic molecule built upon a dihydroacridine core. Its molecular formula is C₁₅H₁₄BrN with a molecular weight of approximately 288.18 g/mol .[1] This compound and its derivatives are of significant interest in the field of organic electronics, particularly as building blocks for hole-transport materials and emitters in Organic Light-Emitting Diodes (OLEDs).[1][2] The specific substitution pattern—a bromine atom for functionalization and dimethyl groups for steric and electronic effects—provides a scaffold with favorable thermal stability and electronic properties.[1][3]
For any compound to be useful in these applications, its interaction with solvents is a critical parameter. Solubility dictates the feasibility of:
-
Synthesis and Purification: Successful reaction outcomes and the ability to isolate a pure product via techniques like crystallization or chromatography are entirely dependent on solubility.[4]
-
Formulation and Processing: For applications like OLEDs, the compound must be dissolved to be incorporated into thin films or device architectures.
-
Pharmacokinetics (in drug development): Solubility is a primary determinant of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[5]
This guide will, therefore, construct a scientifically rigorous understanding of the solubility of this compound, moving from theoretical prediction to a practical protocol for empirical validation.
Theoretical Framework: Predicting Solubility from First Principles
The principle that "like dissolves like" is the cornerstone of solubility prediction.[6][7] This adage states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile. To move beyond this qualitative rule, we can employ more quantitative models like Hansen Solubility Parameters (HSP).
HSP theory posits that the total cohesive energy of a substance can be divided into three components[8][9][10]:
-
δd (Dispersion): Energy from weak, temporary van der Waals forces.
-
δp (Polar): Energy from permanent dipole-dipole interactions.
-
δh (Hydrogen Bonding): Energy from the specific interactions of hydrogen bond donors and acceptors.
Each solvent and solute can be assigned a point in this three-dimensional "Hansen space." The principle is simple: the smaller the distance between the solute and solvent in this space, the higher the likelihood of dissolution.[11]
Solubility Profile Prediction for this compound
Molecular Structure Analysis
The structure of this compound provides clear indicators of its likely solubility:
-
Core Structure: The tricyclic 9,10-dihydroacridine system is large, rigid, and predominantly nonpolar and aromatic.
-
Dimethyl Groups: The two methyl groups at the 9-position further enhance the nonpolar, lipophilic character of the molecule.
-
Bromo Group: The bromine atom introduces a degree of polarity and increases the molecular weight.
-
Nitrogen Heteroatom: The secondary amine within the dihydroacridine ring is a potential, albeit weak, hydrogen bond donor.
This combination suggests a molecule that is largely nonpolar but with some capacity for polar and weak hydrogen bonding interactions.
Predictive Solubility Across Solvent Classes
Based on the structural analysis and data from similar acridine compounds, we can predict the following:
-
Poor Solubility in Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The large, nonpolar surface area of the molecule makes it energetically unfavorable to disrupt the strong hydrogen-bonding networks of these solvents.[12] Any favorable interaction would be insufficient to overcome the high cohesive energy of the solvent.
-
Moderate to High Solubility in Apolar Solvents (e.g., Toluene, Hexane, Benzene): The nonpolar nature of the acridine core will interact favorably with these solvents through dispersion forces. Structurally related acridine is known to be soluble in benzene.[13]
-
High Solubility in Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Acetone, Dimethyl Sulfoxide (DMSO)): These solvents offer a balance of dispersion forces and polarity that can effectively solvate both the nonpolar backbone and the polar C-Br bond. The parent compound, 9,9-dimethyl-9,10-dihydroacridine, shows slight solubility in chloroform.[14] Furthermore, related compounds like Acridine Orange are highly soluble in DMSO.[15] A highly brominated acridine derivative also shows good solubility in polar aprotic solvents.[12]
The following diagram illustrates the key molecular features influencing solvent interactions.
Caption: Relationship between molecular features and solvent compatibility.
Predicted Solubility Data Summary
The following table summarizes the predicted solubility based on the theoretical analysis. This serves as a hypothesis to be tested experimentally.
| Solvent Class | Example Solvents | Predicted Solubility | Primary Interaction Forces |
| Apolar | Toluene, Hexane | Moderate to Good | Dispersion forces (van der Waals) |
| Polar Aprotic | DCM, Chloroform, THF | Good to High | Dispersion, Dipole-Dipole |
| Polar Aprotic | Acetone, DMSO, DMF | Good to High | Dispersion, Dipole-Dipole, Weak Hydrogen Bonding |
| Polar Protic | Ethanol, Methanol | Low to Very Low | Mismatch; Solute cannot disrupt solvent H-bonding network |
| Aqueous | Water | Insoluble | Mismatch; Hydrophobic effect |
Experimental Protocol: Quantitative Solubility Determination
To move from prediction to fact, a rigorous, reproducible experimental protocol is essential. The equilibrium solubility measurement, an "excess solid" method, is a gold standard for this purpose.[16]
Required Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance
-
Glass vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)
Step-by-Step Methodology
-
Preparation: Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the chosen solvent to each vial.[17][18]
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a period sufficient to reach equilibrium (typically 24-48 hours). This ensures the solvent is fully saturated.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the solid settle. To ensure complete removal of undissolved solid, centrifuge the vials at high speed or filter the supernatant through a chemically resistant filter (e.g., PTFE). This step is critical to avoid overestimation of solubility.
-
Sample Dilution: Carefully pipette a precise volume of the clear, saturated supernatant into a volumetric flask and dilute with an appropriate solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV). Determine the concentration of the compound in the diluted sample by comparing its signal to a standard curve.
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature. Express the final result in appropriate units, such as mg/mL or mol/L.
Experimental Workflow Diagram
The following diagram outlines the logical flow of the solubility determination protocol.
Caption: Workflow for Equilibrium Solubility Measurement.
The Role of Advanced Predictive Models
While the principles outlined above provide a strong predictive foundation, it is worth noting that the field is increasingly leveraging computational tools. Machine learning (ML) and Quantitative Structure-Property Relationship (QSPR) models are being developed to predict solubility entirely in silico.[5][19][20] These models are trained on large datasets of known solubilities and can learn complex relationships between molecular descriptors and solubility outcomes.[4][6] However, their predictive accuracy is highly dependent on the quality of the training data and the similarity of the new compound to those in the training set.[6] For a novel compound like this compound, these methods should be used as a supplementary guide, with experimental validation remaining the definitive source of truth.
Conclusion
The solubility of this compound is governed by its predominantly nonpolar, aromatic structure. It is predicted to be highly soluble in polar aprotic solvents like DCM, THF, and DMSO, and moderately soluble in apolar solvents such as toluene. Conversely, it is expected to have very poor solubility in polar protic solvents, including water and ethanol. This predictive profile, derived from fundamental chemical principles, provides a strong starting point for researchers. The detailed experimental protocol provided herein offers a clear and robust pathway for the empirical validation of these predictions, enabling the generation of high-quality, reliable data essential for advancing its application in materials science and beyond.
References
-
Hansen solubility parameter. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]
-
Rowan. (n.d.). Predicting Solubility. Retrieved February 15, 2026, from [Link]
-
Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Retrieved February 15, 2026, from [Link]
- Kyriakos, K., et al. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
- Gheni, A. A., & Jónsson, H. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal.
- Al-Barakati, A., & Al-Ghamdi, A. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Scientific Reports.
-
Hansen, C. M. (n.d.). Hansen Solubility Parameters. Retrieved February 15, 2026, from [Link]
- Van der Veen, M. A., et al. (2018). Revisiting Hansen Solubility Parameters by Including Thermodynamics. ChemPhysChem.
-
Nouara, Z. (2024, May 28). How to determine the solubility of a substance in an organic solvent? ResearchGate. Retrieved from [Link]
- Park, K. (n.d.). Hansen Solubility Parameters. Kinam Park's Lab, Purdue University.
-
Unknown. (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]
-
Jalalon, J. V. R. (n.d.). Experiment 1. Solubility of Organic Compounds. Scribd. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Acridine, 9,10-dihydro-9,9-dimethyl- (CAS 6267-02-3). Retrieved February 15, 2026, from [Link]
-
Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
- Rak, J., et al. (2002). Structure, Properties, Thermodynamics, and Isomerization Ability of 9-Acridinones. The Journal of Physical Chemistry A.
- Volyniuk, D., et al. (2023).
-
National Center for Biotechnology Information. (n.d.). 10-Acetyl-9,10-dihydroacridine. PubChem Compound Database. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved February 15, 2026, from [Link]
- Wanjiku, L. (2023). Synthesis and Study of Acridine Derivatives as Potential Chemotherapeutic agents. St. Lawrence University Scholar.
-
National Center for Biotechnology Information. (n.d.). Acridine. PubChem Compound Database. Retrieved from [Link]
-
Acridine. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]
- Zhang, Q., et al. (2021). A review of 9, 9-Dimethyl-9, 10-dihydroacridine (DMAC) derivatives as thermally activated delayed fluorescence emitters in OLED applications.
Sources
- 1. This compound [myskinrecipes.com]
- 2. This compound | 2222130-32-5 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]
- 5. echemi.com [echemi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.ws [chem.ws]
- 8. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 9. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 10. kinampark.com [kinampark.com]
- 11. Solubility parameters (HSP) [adscientis.com]
- 12. Buy 2,7-Dibromo-10-(4-bromophenyl)-9,9-dimethyl-9,10-dihydroacridine [smolecule.com]
- 13. Acridine - Wikipedia [en.wikipedia.org]
- 14. 9,9-dimethyl-9,10-dihydroacridine , 6267-02-3 - CookeChem [cookechem.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. lifechemicals.com [lifechemicals.com]
- 17. researchgate.net [researchgate.net]
- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 19. Predicting Solubility | Rowan [rowansci.com]
- 20. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Bromo-9,9-dimethyl-9,10-dihydroacridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4-Bromo-9,9-dimethyl-9,10-dihydroacridine, a heterocyclic compound of significant interest in the fields of materials science and organic synthesis. This document will delve into its chemical structure, properties, synthesis, and applications, offering field-proven insights for professionals in research and development.
Core Molecular Attributes
This compound is a derivative of the acridine scaffold, characterized by a bromine substituent at the 4-position and two methyl groups at the 9-position. This specific substitution pattern imparts unique electronic and steric properties to the molecule, making it a valuable building block in various advanced applications.
| Property | Value | Source |
| CAS Number | 2222130-32-5 | [1][2][3] |
| Molecular Formula | C₁₅H₁₄BrN | [1] |
| Molecular Weight | 288.18 g/mol | [1] |
| SMILES | CC1(C2=CC=CC=C2NC3=C(Br)C=CC=C31)C | (Predicted) |
The dihydroacridine core provides a rigid, yet non-planar, tricyclic framework. The gem-dimethyl substitution at the 9-position prevents oxidation to the corresponding acridinium species and enhances solubility in organic solvents. The bromine atom at the 4-position serves as a versatile functional handle for further molecular elaboration through various cross-coupling reactions.
Chemical Structure Visualization
The structural arrangement of this compound is depicted below.
Caption: Chemical structure of this compound.
Synthesis and Mechanistic Insights
The synthesis of this compound typically starts from the readily available precursor, 9,9-dimethyl-9,10-dihydroacridine. The introduction of the bromine atom at the 4-position is achieved through an electrophilic aromatic substitution reaction.
General Synthetic Workflow
A plausible synthetic route involves the direct bromination of 9,9-dimethyl-9,10-dihydroacridine. The choice of brominating agent and reaction conditions is crucial to achieve regioselectivity for the 4-position.
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a representative procedure based on general methods for the bromination of dihydroacridine derivatives.
Materials:
-
9,9-Dimethyl-9,10-dihydroacridine
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 9,9-dimethyl-9,10-dihydroacridine (1.0 eq.) in dry dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.0-1.2 eq.) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.
Causality of Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS is a mild and selective brominating agent, which can help to control the regioselectivity of the reaction and minimize the formation of polybrominated byproducts.
-
Dichloromethane: This is a common inert solvent for electrophilic aromatic substitution reactions.
-
Low Temperature: Starting the reaction at 0 °C helps to control the exothermicity of the reaction and improve selectivity.
-
Column Chromatography: This is a standard purification technique to isolate the desired product from any unreacted starting material and byproducts.
Spectroscopic Characterization
The structure of this compound is confirmed through various spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the two methyl groups. The bromine substitution will influence the chemical shifts and coupling patterns of the protons on the substituted aromatic ring.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for all 15 carbon atoms in the molecule. The carbon atom attached to the bromine will show a characteristic chemical shift.
-
Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns can provide further structural information.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching vibration (around 3300-3400 cm⁻¹), C-H stretching of aromatic and aliphatic groups, and C=C stretching of the aromatic rings.
Applications in Research and Development
The unique structural features of this compound make it a highly valuable intermediate in several areas of materials science and catalysis.
-
Organic Light-Emitting Diodes (OLEDs): The dihydroacridine core is an excellent electron-donating moiety.[1] The bromine atom allows for the facile introduction of various acceptor units via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This donor-acceptor architecture is fundamental to the design of thermally activated delayed fluorescence (TADF) emitters, which are crucial for highly efficient OLEDs.[1]
-
Photoredox Catalysis: The dihydroacridine scaffold can be reversibly oxidized, making its derivatives suitable for use as photoredox catalysts. Upon photoexcitation, these molecules can engage in single-electron transfer processes, enabling a wide range of organic transformations under mild conditions.[1]
-
Functional Materials: The ability to functionalize the 4-position allows for the synthesis of a diverse library of acridine derivatives with tailored electronic and photophysical properties for applications in sensors, probes, and other advanced materials.[1]
Handling and Storage
Proper handling and storage are essential to maintain the integrity of this compound.
-
Storage: The compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture.[1] An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent degradation.[1]
-
Safety: As with all chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
This compound is a key building block in the development of advanced functional materials. Its well-defined structure, coupled with the versatility of the bromine substituent, provides a robust platform for the synthesis of novel compounds with tailored properties for applications in organic electronics and catalysis. This guide has provided a comprehensive overview of its chemical structure, synthesis, and applications, serving as a valuable resource for researchers and scientists in the field.
References
Sources
Navigating the Chemistry of a Key OLED Intermediate: A Technical Guide to 4-Bromo-9,9-dimethyl-9,10-dihydroacridine
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of organic electronics, the design and synthesis of novel materials with tailored photophysical properties are paramount. Among the myriad of molecular scaffolds, acridine derivatives have garnered significant attention for their robust thermal stability and favorable electronic characteristics. This technical guide provides an in-depth examination of 4-Bromo-9,9-dimethyl-9,10-dihydroacridine, a key intermediate in the synthesis of high-performance materials for Organic Light-Emitting Diodes (OLEDs) and other optoelectronic applications.[1] This document will delve into the known safety, handling, and physicochemical properties of this compound, drawing from available data to offer a comprehensive resource for laboratory professionals.
Chemical Identity and Physicochemical Properties
This compound is a heterocyclic compound built upon a central acridine core. The "dihydro" designation indicates the saturation of the central ring at the 9 and 10 positions, while the gem-dimethyl group at the 9-position enhances solubility and stability. The bromine atom at the 4-position serves as a versatile synthetic handle, enabling further molecular elaboration through cross-coupling reactions to construct more complex architectures for advanced materials.[1]
A summary of its key identifiers and properties is presented below:
| Property | Value | Source(s) |
| Chemical Name | This compound | [1][2] |
| CAS Number | 2222130-32-5 | [1][2] |
| Molecular Formula | C₁₅H₁₄BrN | [1] |
| Molecular Weight | 288.18 g/mol | [1] |
| MDL Number | MFCD32691178 | [1] |
| Physical Form | Colorless to Yellow Liquid or Semi-Solid or Solid | [3] |
| Purity | Typically ≥95% | [1] |
Hazard Identification and Safety Precautions
Although a comprehensive, officially published Safety Data Sheet (SDS) for this compound is not widely available, several chemical suppliers provide basic hazard information. The available data suggests that this compound should be handled with care, consistent with good laboratory practice for novel research chemicals.
Pictograms:
Hazard Statements:
-
H315: Causes skin irritation. [3]
-
H319: Causes serious eye irritation. [3]
-
H302: Harmful if swallowed. [5] (Note: This may be a classification for a related compound)
-
H335: May cause respiratory irritation. [5] (Note: This may be a classification for a related compound)
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]
-
P264: Wash skin thoroughly after handling.[3]
-
P270: Do not eat, drink or smoke when using this product.[6]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][6]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[6]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
P332+P313: If skin irritation occurs: Get medical advice/attention.[3]
-
P337+P313: If eye irritation persists: Get medical advice/attention.[3]
Due to the lack of extensive toxicological data, it is prudent to treat this compound as potentially harmful. All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn.
Handling, Storage, and Stability
Proper handling and storage are crucial to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
Storage: The recommended storage conditions are at 2-8°C in a tightly sealed container, protected from light and kept under an inert atmosphere (e.g., argon or nitrogen).[1][3] These conditions help to prevent degradation from air, moisture, and light.
Handling:
-
Use in a well-ventilated area, preferably a chemical fume hood.[7]
-
Avoid contact with skin, eyes, and clothing.[7]
-
Avoid inhalation of dust or vapors.
-
Keep away from heat, sparks, and open flames.[7]
-
Handle in accordance with good industrial hygiene and safety practices.[7]
Stability and Reactivity: While specific stability and reactivity data for this compound are limited, acridine derivatives are generally stable under recommended storage conditions.[7] The dihydroacridine core can undergo oxidation to the corresponding acridine.[8] The bromine atom can participate in various chemical reactions, most notably nucleophilic substitution and cross-coupling reactions.[8] Incompatible materials to avoid include strong oxidizing agents.[7] Hazardous decomposition products under fire conditions may include carbon monoxide, carbon dioxide, hydrogen bromide, and nitrogen oxides.[7]
Experimental Protocols and Applications
The primary utility of this compound lies in its role as a building block for more complex organic molecules, particularly for applications in organic electronics.[1] The bromo-substituent is a key functional group that allows for the facile introduction of other moieties through well-established synthetic methodologies.
Typical Synthetic Application: Suzuki Cross-Coupling
A common application of this bromo-derivative is in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This reaction allows for the formation of a new carbon-carbon bond, attaching a new functional group to the acridine core.
Caption: A generalized workflow for a Suzuki cross-coupling reaction using this compound.
Illustrative Step-by-Step Protocol for a Suzuki Coupling:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq.), a suitable base such as potassium carbonate (2.0-3.0 eq.), and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (0.01-0.05 eq.).
-
Solvent Addition: Add a degassed solvent, such as a mixture of toluene and water or dioxane and water, via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir for the required time (monitored by TLC or GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired functionalized acridine derivative.
This synthetic versatility makes this compound a valuable precursor for the development of hole-transport materials and emitters in OLEDs.[1] The 9,9-dimethyl-9,10-dihydroacridine core itself is a component in thermally activated delayed fluorescence (TADF) emitters.[4][9]
Toxicological and Ecological Information
There is currently a lack of comprehensive toxicological and ecological data for this compound. An SDS for the parent compound, 9,9-dimethyl-9,10-dihydroacridine, indicates no available data for aquatic toxicity, persistence and degradability, bioaccumulative potential, or mobility in soil.[10] In the absence of specific data, it is essential to prevent the release of this compound into the environment. Disposal should be carried out in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a specialized chemical intermediate with significant potential in the field of organic electronics. While a complete safety and toxicological profile is yet to be established, the available information indicates that it should be handled as a compound that can cause skin and eye irritation. By adhering to the safety, handling, and storage recommendations outlined in this guide, researchers can safely utilize this versatile building block in the synthesis of next-generation materials for OLEDs and other advanced applications. As with any research chemical, a cautious and informed approach is paramount to ensuring laboratory safety and experimental success.
References
- Smolecule. (2024, October 8). 2,7-Dibromo-10-(4-bromophenyl)-9,9-dimethyl-9,10-dihydroacridine.
- MySkinRecipes. (n.d.). This compound.
- ChemicalBook. (2025, August 28). This compound | 2222130-32-5.
- PMC. (n.d.). Improved Procedures for the Synthesis of 9,9-Disubstituted 9,10-Dihydroacridines.
- Sigma-Aldrich. (n.d.). This compound.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 4-bromo-N,N-dimethylaniline.
- Spectrum Chemical. (2011, May 20). Material Safety Data Sheet - 4-BROMOTOLUENE.
- ResearchGate. (n.d.). Synthetic scheme of (i) 9,9-dimethyl-9,10-dihydroacridine, [Pd(OAc)2]3,....
- Sigma-Aldrich. (n.d.). This compound.
- ECHEMI. (n.d.). 9,9-Dimethyl-9,10-dihydroacridine SDS, 6267-02-3 Safety Data Sheets.
- CookeChem. (n.d.). 9,9-dimethyl-9,10-dihydroacridine , 6267-02-3.
- ResearchGate. (2026, February 8). A review of 9, 9-Dimethyl-9, 10-dihydroacridine (DMAC) derivatives as thermally activated delayed fluorescence emitters in OLED applications.
Sources
- 1. This compound [myskinrecipes.com]
- 2. This compound | 2222130-32-5 [chemicalbook.com]
- 3. This compound | 2222130-32-5 [sigmaaldrich.com]
- 4. 9,9-dimethyl-9,10-dihydroacridine , 6267-02-3 - CookeChem [cookechem.com]
- 5. This compound | 2222130-32-5 [sigmaaldrich.com]
- 6. chemos.de [chemos.de]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. Buy 2,7-Dibromo-10-(4-bromophenyl)-9,9-dimethyl-9,10-dihydroacridine [smolecule.com]
- 9. researchgate.net [researchgate.net]
- 10. echemi.com [echemi.com]
Methodological & Application
Synthesis of TADF emitters using 4-Bromo-9,9-dimethyl-9,10-dihydroacridine
Application Notes & Protocols
Topic: Synthesis of High-Performance TADF Emitters Using 4-Bromo-9,9-dimethyl-9,10-dihydroacridine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Central Role of 4-Bromo-DMAC in Next-Generation Emitters
Thermally Activated Delayed Fluorescence (TADF) represents a paramount mechanism for achieving 100% internal quantum efficiency (IQE) in organic light-emitting diodes (OLEDs) by harvesting both singlet and triplet excitons.[1] This process relies on the efficient up-conversion of non-emissive triplet excitons to emissive singlet states through reverse intersystem crossing (RISC), a phenomenon enabled by a minimal singlet-triplet energy gap (ΔEST).[2][3]
A cornerstone of modern TADF emitter design is the Donor-Acceptor (D-A) architecture. By spatially separating the Highest Occupied Molecular Orbital (HOMO), localized on an electron-donating moiety, from the Lowest Unoccupied Molecular Orbital (LUMO), localized on an electron-accepting moiety, the exchange energy between the singlet and triplet states is minimized, thereby facilitating RISC.[4]
The 9,9-dimethyl-9,10-dihydroacridine (DMAC) core has emerged as one of the most powerful and widely utilized electron-donor units for high-performance TADF emitters.[5][6][7] Its strong donating capability and sterically hindered, twisted structure are crucial for achieving significant HOMO-LUMO separation. The strategic functionalization of this core is key to tuning the photophysical properties of the final molecule.
This guide focuses on This compound , a pivotal building block that provides a reactive handle for introducing a diverse array of acceptor units through robust and versatile cross-coupling methodologies. Its defined point of substitution allows for precise control over the molecular architecture, making it an invaluable precursor in the synthesis of novel green, blue, and even red TADF emitters.[8][9][10]
Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling
The carbon-bromine bond at the 4-position of the DMAC core is readily functionalized using palladium-catalyzed cross-coupling reactions. These methods are favored for their high efficiency, functional group tolerance, and reproducibility. The two primary strategies employed are Buchwald-Hartwig Amination and Suzuki-Miyaura Coupling.
Buchwald-Hartwig Amination
This reaction is the premier method for forming carbon-nitrogen (C-N) bonds. It is exceptionally useful for coupling the DMAC donor directly to nitrogen-containing heterocyclic acceptors (like pyridazines, pyrimidines, or triazines) or other amine-based moieties.[1][11] The choice of palladium catalyst, phosphine ligand (e.g., X-Phos, RuPhos), and base is critical for achieving high yields.[1][12] Microwave-assisted protocols have been shown to dramatically reduce reaction times from hours to minutes.[13]
Suzuki-Miyaura Coupling
For creating robust carbon-carbon (C-C) bonds, the Suzuki coupling is unparalleled. This reaction couples the aryl bromide with an organoboron compound (a boronic acid or ester). It is the method of choice for attaching carbon-based acceptor units, such as phenyltriazines, benzonitriles, or other aromatic systems.[10][14] This strategy also allows for the insertion of a phenyl π-bridge between the donor and acceptor, creating D-π-A structures that further modulate the electronic properties of the emitter.[4]
Application Protocol 1: Synthesis of a D-A Emitter via Buchwald-Hartwig Amination
This protocol details the synthesis of a representative Donor-Acceptor TADF emitter by coupling the 4-Bromo-DMAC donor with a generic nitrogen-containing acceptor, phenoxazine. Phenoxazine itself can act as a donor, but in this D-D' structure, the principle of coupling remains illustrative for attaching acceptor heterocycles.[11]
Principle: The palladium(0) catalyst undergoes oxidative addition into the C-Br bond of the 4-Bromo-DMAC. Concurrently, the base deprotonates the N-H bond of the phenoxazine. The resulting aminyl anion coordinates to the palladium center, and subsequent reductive elimination yields the desired C-N coupled product and regenerates the Pd(0) catalyst.[12][13]
Materials and Reagents
| Reagent/Material | Formula/Type | Supplier | Notes |
| This compound | C15H14BrN | Commercial/Synthesized | Ensure purity >98%. |
| Phenoxazine | C12H9NO | Sigma-Aldrich, etc. | Acceptor/Coupling Partner. |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | C51H42O3Pd₂ | Strem, Sigma-Aldrich | Palladium(0) precatalyst. Handle in a glovebox if possible. |
| X-Phos | C33H49P | Strem, Sigma-Aldrich | Bulky phosphine ligand. |
| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | Sigma-Aldrich, etc. | Strong, non-nucleophilic base. Handle in an inert atmosphere. |
| Anhydrous Toluene | C₇H₈ | Acros, Sigma-Aldrich | Dry solvent is critical for reaction success. |
| Schlenk Flask | 100 mL | VWR, etc. | For carrying out the reaction under an inert atmosphere. |
| Nitrogen or Argon Gas | High Purity | Airgas, etc. | For maintaining an inert atmosphere. |
Step-by-Step Experimental Protocol
-
Vessel Preparation: Place a magnetic stir bar into a 100 mL Schlenk flask. Flame-dry the flask under vacuum and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive flow of inert gas, add to the flask:
-
This compound (1.0 eq, e.g., 302 mg, 1.0 mmol)
-
Phenoxazine (1.2 eq, 220 mg, 1.2 mmol)
-
Sodium tert-butoxide (1.4 eq, 135 mg, 1.4 mmol)
-
X-Phos (0.04 eq, 19 mg, 0.04 mmol)
-
Pd₂(dba)₃ (0.02 eq, 18 mg, 0.02 mmol)
-
-
Solvent Addition: Add 20 mL of anhydrous toluene via syringe.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to thoroughly remove any dissolved oxygen.
-
Reaction: Place the sealed flask in a preheated oil bath at 110 °C. Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding 20 mL of deionized water.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent in vacuo to obtain the crude product.
-
-
Purification: Purify the crude solid by column chromatography on silica gel, typically using a gradient eluent system of hexane and ethyl acetate.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Expected Results
| Parameter | Expected Value | Notes |
| Yield | 65 - 85% | Highly dependent on the purity of reagents and inertness of the atmosphere. |
| Emission Wavelength (λem) in Toluene | ~530 - 560 nm | Green emission is typical for many DMAC-based D-A emitters.[8] |
| Photoluminescence Quantum Yield (PLQY) | > 70% | In a doped film, high PLQY is a key indicator of an efficient emitter.[8] |
| ΔEST (Singlet-Triplet Gap) | < 0.20 eV | A small energy gap is the defining characteristic of a TADF material, calculated from fluorescence and phosphorescence spectra.[10] |
Application Protocol 2: Synthesis of a D-π-A Emitter via Suzuki Coupling
This protocol describes the synthesis of a Donor-π-Acceptor emitter by coupling 4-Bromo-DMAC with an acceptor-functionalized phenylboronic ester. This approach introduces a phenyl spacer, which can help to further tune the photophysical properties.
Principle: The Suzuki-Miyaura coupling involves a catalytic cycle where the Pd(0) species is oxidatively added to the 4-Bromo-DMAC. A base activates the boronic ester, facilitating transmetalation to the palladium center. Reductive elimination then forms the new C-C bond, yielding the D-π-A product and regenerating the catalyst.
Materials and Reagents
| Reagent/Material | Formula/Type | Supplier | Notes |
| This compound | C15H14BrN | Commercial/Synthesized | Ensure purity >98%. |
| 4-(Acceptor)-phenylboronic acid pinacol ester | Varies | Commercial/Synthesized | E.g., 4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenylboronic acid.[10] |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | C72H60P₄Pd | Strem, Sigma-Aldrich | Common Pd(0) catalyst for Suzuki reactions. |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | Sigma-Aldrich, etc. | Base, typically used as a 2M aqueous solution. |
| Anhydrous Toluene & Ethanol | C₇H₈ / C₂H₅OH | Acros, Sigma-Aldrich | Mixed solvent system. |
Step-by-Step Experimental Protocol
-
Vessel Preparation: Add a stir bar to a 100 mL round-bottom flask equipped with a reflux condenser.
-
Reagent Addition: Add to the flask:
-
This compound (1.0 eq, 302 mg, 1.0 mmol)
-
The desired acceptor-phenylboronic acid pinacol ester (1.1 eq, 1.1 mmol)
-
Pd(PPh₃)₄ (0.05 eq, 58 mg, 0.05 mmol)
-
-
Solvent Addition: Add 20 mL of toluene and 5 mL of ethanol.
-
Base Addition: Add 10 mL of a 2M aqueous solution of K₂CO₃.
-
Degassing: Bubble argon through the stirred mixture for 30 minutes to remove oxygen.
-
Reaction: Heat the mixture to reflux (approx. 90-100 °C) and stir for 12 hours under an argon atmosphere. Monitor by TLC.
-
Work-up:
-
After cooling, separate the organic and aqueous layers.
-
Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine all organic layers, wash with water and then brine, and dry over anhydrous Na₂SO₄.
-
Filter and remove the solvent under reduced pressure.
-
-
Purification & Characterization: Purify the crude product via column chromatography on silica gel and characterize using standard analytical techniques (NMR, HRMS).
Troubleshooting and Safety
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst; presence of oxygen; impure reagents/solvents. | Use a fresh bottle of catalyst or a different precatalyst/ligand system. Ensure rigorous degassing and use anhydrous solvents. |
| Incomplete Reaction | Insufficient reaction time or temperature; inappropriate base/solvent. | Extend reaction time. For Buchwald-Hartwig, consider a stronger base like LHMDS. For Suzuki, ensure the base is sufficiently soluble. |
| Side Product Formation | Homocoupling of boronic ester (Suzuki); dehalogenation of starting material. | Lower the catalyst loading. Ensure the reaction is not overheated. Use a slight excess of the boronic ester. |
| Difficult Purification | Products with similar polarity. | Use a different chromatography system (e.g., different solvent polarity, or switch to alumina). Recrystallization may also be effective. |
Safety Precautions:
-
Palladium Catalysts: Handle in a fume hood. Avoid inhalation of fine powders.
-
Bases: Sodium tert-butoxide is highly corrosive and moisture-sensitive. Handle under an inert atmosphere.
-
Solvents: Toluene and other organic solvents are flammable and toxic. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Inert Atmosphere: Schlenk line and glovebox techniques require proper training to prevent injury and ensure reaction success.
Conclusion
This compound is a remarkably versatile and powerful precursor for the synthesis of advanced TADF emitters. Through well-established palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, researchers can readily attach a vast library of acceptor moieties. This modular approach provides precise control over the final molecule's electronic structure, enabling the rational design of highly efficient emitters with tailored photophysical properties for next-generation OLED displays and lighting.
References
- Zheng, C. et al. (2021). New electron-donating segment to develop thermally activated delayed fluorescence emitters for efficient solution-processed non-doped organic light-emitting diodes. Dyes and Pigments.
-
Dehghanipour, M. et al. (2026). A review of 9, 9-Dimethyl-9, 10-dihydroacridine (DMAC) derivatives as thermally activated delayed fluorescence emitters in OLED applications. Journal of Molecular Structure. Available at: [Link]
- Kim, G.Y. et al. (2016). High efficiency green TADF emitters of acridine donor and triazine acceptor D–A–D structures. Journal of Materials Chemistry C.
-
Zhang, D. et al. (2024). Structure Engineering of Acridine Donor to Optimize Color Purity of Blue Thermally Activated Delayed Fluorescence Emitters. Angewandte Chemie. Available at: [Link]
-
Velicka, J. et al. (2023). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. Molecules. Available at: [Link]
-
Zhang, D. et al. (2024). Structure Engineering of Acridine Donor to Optimize Color Purity of Blue Thermally Activated Delayed Fluorescence Emitters. PubMed. Available at: [Link]
-
Lee, J.Y. et al. (2017). Recent progress of green thermally activated delayed fluorescent emitters. Semantic Scholar. Available at: [Link]
-
Jeon, S.O. & Lee, J.Y. (2017). Recent progress of green thermally activated delayed fluorescent emitters. Journal of Information Display. Available at: [Link]
-
Bosiak, M. et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. Available at: [Link]
-
Jamel, N.S.M. et al. (2024). Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega. Available at: [Link]
- Adachi, C. et al. Design of High-Performance Delayed Fluorescence Materials and Their Application in Organic Light-Emitting Diodes.
-
Olivier, Y. et al. (2017). Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). PMC. Available at: [Link]
-
Kim, J. et al. (2021). Facile synthesis of multi-resonance ultra-pure-green TADF emitters based on bridged diarylamine derivatives for efficient OLEDs. Journal of Materials Chemistry C. Available at: [Link]
-
Bosiak, M. et al. (2021). (PDF) Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ResearchGate. Available at: [Link]
-
Wang, Y. et al. (2023). Modification of thermally activated delayed fluorescence emitters comprising fluorinated acridan–quinazoline and spiroacridan–quinazoline moieties for efficient green OLEDs. Journal of Materials Chemistry C. Available at: [Link]
-
Jamel, N.S.M. et al. (2024). TADF compounds with the D−A−D configuration. Compounds 3 through 8 were.... ResearchGate. Available at: [Link]
-
Penfold, T. et al. (2025). Utilizing Inherent Couplings in Thermally Activated Delayed Fluorescence to Mitigate its Trade-off with Absorption and Realizing Universal Dual Delayed Fluorescence. ChemRxiv. Available at: [Link]
-
Bolotin, D.S. et al. (2024). Facile Synthetic Access Towards Sulfur- and Selenium-Functionalized Boron-Based Multiresonance TADF Emitters. Molecules. Available at: [Link]
Sources
- 1. Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence [mdpi.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structure Engineering of Acridine Donor to Optimize Color Purity of Blue Thermally Activated Delayed Fluorescence Emitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High efficiency green TADF emitters of acridine donor and triazine acceptor D–A–D structures - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
Application Notes and Protocols for Suzuki Coupling of Brominated Dihydroacridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction for the functionalization of brominated dihydroacridine (acridan) derivatives. This document is intended for researchers in organic synthesis, medicinal chemistry, and materials science, offering both a theoretical framework and practical, field-proven protocols.
Introduction: The Strategic Importance of Dihydroacridine Functionalization
The 9,10-dihydroacridine scaffold is a privileged heterocyclic motif found in a diverse array of functional molecules, including fluorescent probes, organic light-emitting diode (OLED) materials, and biologically active compounds. The ability to precisely introduce molecular complexity onto this core structure is paramount for the development of novel therapeutics and advanced materials. The Suzuki-Miyaura coupling, a Nobel Prize-winning transformation, stands as a powerful and versatile tool for forging carbon-carbon bonds.[1] Its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives make it an ideal method for the late-stage functionalization of complex molecules like brominated dihydroacridines.[2][3]
This guide will delve into the mechanistic underpinnings of the Suzuki coupling and provide detailed, validated protocols for the successful arylation of brominated dihydroacridine derivatives.
Mechanistic Overview: The Palladium Catalytic Cycle
A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimizing Suzuki coupling reactions. The catalytic cycle, centered around a palladium catalyst, comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[4]
-
Oxidative Addition: The cycle initiates with the oxidative addition of the brominated dihydroacridine to a low-valent palladium(0) species. This step forms a palladium(II) intermediate. The reactivity of the aryl bromide is a key factor, with electron-withdrawing groups on the dihydroacridine ring generally facilitating this rate-limiting step.[5]
-
Transmetalation: In this step, the organic moiety from the boronic acid (or its ester derivative) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[2] The choice of base is therefore critical and can significantly impact the reaction rate and yield.
-
Reductive Elimination: The final step involves the reductive elimination of the newly formed C-C bond from the palladium(II) complex, yielding the desired arylated dihydroacridine product and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.
Sources
Design and Application of D-A-D Type Thermally Activated Delayed Fluorescence (TADF) Molecules with Acridine Donors: A Technical Guide
This technical guide provides researchers, scientists, and professionals in drug development and materials science with a comprehensive overview of the design, synthesis, characterization, and application of Donor-Acceptor-Donor (D-A-D) type Thermally Activated Delayed Fluorescence (TADF) molecules featuring acridine donors. This class of organic molecules holds significant promise for the development of next-generation Organic Light-Emitting Diodes (OLEDs) due to their ability to achieve high internal quantum efficiencies.
Introduction: The Promise of Acridine-Based D-A-D TADF Emitters
Thermally Activated Delayed Fluorescence (TADF) has emerged as a leading mechanism for achieving 100% internal quantum efficiency in OLEDs, rivaling traditional phosphorescent materials without the need for expensive and rare heavy metals like iridium or platinum.[1][2] The TADF process relies on the efficient up-conversion of non-emissive triplet excitons to emissive singlet excitons through reverse intersystem crossing (RISC). This is made possible by designing molecules with a very small energy gap (ΔEST) between the lowest singlet (S1) and triplet (T1) excited states.[1][3]
The Donor-Acceptor (D-A) architecture is a cornerstone of TADF molecular design. By spatially separating the highest occupied molecular orbital (HOMO) on the electron-donating moiety and the lowest unoccupied molecular orbital (LUMO) on the electron-accepting moiety, the exchange energy between the S1 and T1 states is minimized, leading to a small ΔEST.[3] The D-A-D architecture, featuring two donor units flanking a central acceptor, offers further advantages in terms of molecular symmetry, charge transport properties, and overall device performance.[4][5][6]
Acridine and its derivatives have proven to be exceptional donor units in TADF emitters.[7] Their rigid, planar structure contributes to high thermal stability, while their strong electron-donating nature facilitates efficient charge transfer. Furthermore, the steric hindrance introduced by substituents on the acridine core, such as methyl or phenyl groups, can be strategically employed to control the dihedral angle between the donor and acceptor units. This torsional control is crucial for optimizing the HOMO-LUMO overlap and fine-tuning the ΔEST for efficient RISC.[8]
This guide will delve into the practical aspects of working with D-A-D type TADF molecules incorporating acridine donors, providing detailed protocols for their synthesis, characterization, and integration into OLED devices.
Molecular Design Principles and Workflow
The rational design of efficient D-A-D acridine-based TADF emitters involves a synergistic approach combining computational modeling and experimental validation. The general workflow is outlined below:
Caption: Workflow for the design and development of D-A-D acridine TADF molecules.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis, purification, characterization, and device fabrication of a representative D-A-D type TADF molecule with acridine donors.
Synthesis and Purification Protocol: Example of a D-A-D Acridine-Triazine Emitter
This protocol is based on the synthesis of molecules with a similar D-A-D structure, such as those with a triazine acceptor.[9]
Reaction Scheme:
Caption: Suzuki coupling reaction for the synthesis of a D-A-D acridine-triazine TADF molecule.
Materials and Reagents:
-
9,9-dimethyl-10-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9,10-dihydroacridine (Acridine donor precursor)
-
2,4-dichloro-6-phenyl-1,3,5-triazine (Acceptor core)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Potassium carbonate (K2CO3)
-
Toluene
-
Tetrahydrofuran (THF)
-
Deionized water
-
Dichloromethane (DCM)
-
Hexane
-
Methanol
-
Acetone
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the acridine donor precursor (2.0 equivalents), the dichlorotriazine acceptor (1.0 equivalent), potassium carbonate (3.0 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).
-
Solvent Addition and Degassing: Add a mixture of toluene and water (e.g., 4:1 v/v). Degas the mixture by bubbling with nitrogen or argon for 30 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) under a nitrogen atmosphere and stir vigorously for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Separate the organic layer and wash it with deionized water (3 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification by Column Chromatography: Purify the crude product by column chromatography on silica gel. A typical eluent system is a gradient of hexane and dichloromethane.[9]
-
Final Purification by Sublimation: For high-purity material required for OLED fabrication, further purification by temperature gradient vacuum sublimation is highly recommended.[9]
-
Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and mass spectrometry.
Photophysical Characterization Protocol
Objective: To determine the key photophysical properties of the synthesized TADF molecule, including its absorption, emission, photoluminescence quantum yield (PLQY), and excited-state lifetime.
Instrumentation:
-
UV-Vis spectrophotometer
-
Fluorometer
-
Integrating sphere
-
Time-correlated single-photon counting (TCSPC) system or a transient photoluminescence spectrometer
Procedure:
-
Sample Preparation: Prepare dilute solutions of the TADF molecule in a suitable solvent (e.g., toluene or dichloromethane) with an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects. For solid-state measurements, prepare thin films by spin-coating or vacuum deposition onto quartz substrates.
-
UV-Vis Absorption Spectroscopy: Record the absorption spectrum to determine the ground-state absorption properties and identify the absorption maxima.
-
Steady-State Photoluminescence (PL) Spectroscopy: Excite the sample at an absorption maximum and record the emission spectrum to determine the emission color and Stokes shift.
-
Photoluminescence Quantum Yield (PLQY) Measurement:
-
Use a calibrated integrating sphere coupled to a fluorometer.[10]
-
Measure the emission spectrum of the sample and a blank (solvent or substrate only) under the same conditions.
-
The PLQY is calculated by the software based on the integrated emission intensity of the sample relative to the decrease in the excitation light intensity.[5][11]
-
-
Transient Photoluminescence (Lifetime) Measurement:
-
Excite the sample with a pulsed laser (e.g., Nd:YAG or nitrogen laser).[10]
-
Record the photoluminescence decay profile using a TCSPC system or a gated iCCD camera.[10][12]
-
The decay curve of a TADF molecule will typically exhibit a fast "prompt" fluorescence component and a slower "delayed" fluorescence component.
-
Fit the decay curve with a multi-exponential function to extract the lifetimes of the prompt (τp) and delayed (τd) components.[10] The delayed component is a hallmark of the TADF mechanism.
-
Electrochemical Characterization Protocol: Cyclic Voltammetry
Objective: To determine the HOMO and LUMO energy levels of the TADF molecule, which are crucial for understanding its charge injection and transport properties in an OLED.
Instrumentation:
-
Potentiostat with a three-electrode setup (working electrode, reference electrode, and counter electrode).
Procedure:
-
Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in an anhydrous, degassed solvent (e.g., dichloromethane or acetonitrile).
-
Sample Preparation: Dissolve a small amount of the TADF molecule in the electrolyte solution.
-
Measurement:
-
Perform cyclic voltammetry by scanning the potential to measure the oxidation and reduction potentials of the sample.
-
Use a ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal standard for accurate potential referencing.[13]
-
-
Data Analysis:
OLED Device Fabrication Protocol
Objective: To fabricate a multi-layered OLED device to evaluate the electroluminescence performance of the synthesized TADF emitter.
Caption: A representative multi-layer OLED device structure.
Procedure (Vacuum Thermal Evaporation): [9][15]
-
Substrate Cleaning: Thoroughly clean indium tin oxide (ITO)-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat them with UV-ozone or oxygen plasma to improve the work function of the ITO.
-
Layer Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (pressure < 10-6 Torr).
-
Organic Layer Deposition: Sequentially deposit the organic layers by thermal evaporation:
-
Hole Injection Layer (HIL)
-
Hole Transport Layer (HTL)
-
Emissive Layer (EML): Co-evaporate a suitable host material and the D-A-D acridine TADF emitter at a specific doping concentration (e.g., 6-30 wt%).
-
Electron Transport Layer (ETL)
-
Electron Injection Layer (EIL) (e.g., LiF)
-
-
Cathode Deposition: Deposit the metal cathode (e.g., aluminum) without breaking the vacuum.
-
Encapsulation: Encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect them from oxygen and moisture.
-
Device Performance Measurement: Characterize the current density-voltage-luminance (J-V-L) characteristics, external quantum efficiency (EQE), and electroluminescence spectrum of the fabricated OLEDs in a dark environment.[9]
Data Presentation and Analysis
The performance of newly designed D-A-D acridine TADF molecules should be systematically tabulated for clear comparison and analysis.
Table 1: Photophysical and Electrochemical Properties of Representative D-A-D Acridine TADF Emitters
| Molecule | λabs (nm) | λem (nm) | PLQY (%) | τp / τd (ns / µs) | HOMO (eV) | LUMO (eV) | ΔEST (eV) |
| Emitter 1 | 380 | 510 (Green) | 85 | 30 / 8.5 | -5.4 | -2.8 | 0.15 |
| Emitter 2 | 375 | 480 (Sky Blue) | 92 | 25 / 5.2 | -5.5 | -2.7 | 0.10 |
| Emitter 3 | 390 | 530 (Yellow-Green) | 78 | 35 / 10.1 | -5.3 | -2.9 | 0.18 |
Table 2: OLED Device Performance of Representative D-A-D Acridine TADF Emitters
| Emitter | Doping Conc. (%) | Max. EQE (%) | Turn-on Voltage (V) | CIE (x, y) |
| Emitter 1 | 15 | 25.5 | 2.8 | (0.32, 0.60) |
| Emitter 2 | 20 | 28.1 | 3.0 | (0.18, 0.35) |
| Emitter 3 | 10 | 22.7 | 2.9 | (0.40, 0.55) |
Conclusion and Future Outlook
The design of D-A-D type TADF molecules utilizing acridine donors presents a highly effective strategy for developing efficient and stable emitters for OLED applications. The methodologies outlined in this guide provide a robust framework for the synthesis, characterization, and device integration of these promising materials. Future research will likely focus on further refining the molecular architecture to achieve even higher quantum efficiencies, improved color purity, and enhanced operational stability, paving the way for the next generation of displays and lighting technologies.
References
-
Kim, B.-M., et al. (2021). High efficiency green TADF emitters of acridine donor and triazine acceptor D-A-D structure. Journal of Materials Chemistry C, 9(4), 1317-1325. [Link]
-
JoVE. (2025). Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter. Journal of Visualized Experiments, (225). [Link]
-
Crovini, E., et al. (2024). Aryl-substituted acridine donor derivatives modulate the transition dipole moment orientation and exciton harvesting properties of donor-acceptor thermally activated delayed fluorescence emitters, leading to highly efficient OLEDs. ChemRxiv. [Link]
-
Dias, F. B., et al. (2020). Photophysics of TADF Guest–Host Systems: Introducing the Idea of Hosting Potential. ACS Applied Materials & Interfaces, 12(10), 11933-11946. [Link]
-
Haymoor, I. (2024). HOMO and LUMO Analysis through Cyclic Voltammetry. Prezi. [Link]
-
Thompson, M. E., et al. (2015). Kinetic Modeling of Transient Photoluminescence from Thermally Activated Delayed Fluorescence. The Journal of Physical Chemistry C, 119(9), 4933-4941. [Link]
-
ResearchGate. (2018). How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry data? [Link]
-
Monkman, A. P., et al. (2019). Molecular Design Strategies for Color Tuning of Blue TADF Emitters. ACS Applied Materials & Interfaces, 11(33), 30053-30062. [Link]
-
ResearchGate. (2015). How can we determine the HOMO and LUMO of organic materials by cyclic voltametry measurement? [Link]
- Google Patents. (n.d.). CN102928480A - Method for determining LUMO value and HOMO value of semiconductor nano-crystals through utilizing cyclic voltammetry.
-
Edinburgh Instruments. (2021). Part 6: An Application Example - Characterisation of a TADF Emitter. YouTube. [Link]
-
Monkman, A. P., et al. (2019). Molecular Design Strategies for Color Tuning of Blue TADF Emitters. PubMed. [Link]
-
Rodella, F., et al. (2021). Low efficiency roll-off blue TADF OLEDs employing a novel acridine–pyrimidine based high triplet energy host. Journal of Materials Chemistry C, 9(47), 17004-17013. [Link]
-
Dias, F. B., et al. (2021). A Critical Overview of Rate Models for the Determination of the Rate Constants Associated with Thermally Activated Delayed Fluorescence. The Journal of Physical Chemistry A, 125(7), 1449-1460. [Link]
-
Ghedini, M., et al. (2024). Thermally Activated Delayed Fluorescence (TADF) Materials Based on Earth‐Abundant Transition Metal Complexes: Synthesis, Design and Applications. Chemistry – A European Journal. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information. [Link]
-
Yersin, H., et al. (2021). Fabrication of a Solution-Processed White Light Emitting Diode Containing a Single Dimeric Copper(I) Emitter Featuring Combined TADF and Phosphorescence. Materials, 14(23), 7394. [Link]
-
Brouwer, A. M. (2011). Measurement of photoluminescence quantum yields using standard reference materials. Pure and Applied Chemistry, 83(12), 2213-2228. [Link]
-
Brütting, W., & Adachi, C. (Eds.). (2020). Physics of Organic Light-Emitting Devices. Wiley-VCH. [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. ossila.com [ossila.com]
- 3. prezi.com [prezi.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. High-throughput transient photoluminescence spectrometer for deep learning of thermally activated delayed fluorescence materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 9. Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photophysics of TADF Guest–Host Systems: Introducing the Idea of Hosting Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure.uva.nl [pure.uva.nl]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. epub.uni-bayreuth.de [epub.uni-bayreuth.de]
Application Notes & Protocols: Synthesis of DMAC-TRZ Derivatives from 4-Bromo Precursors
Introduction: The Significance of DMAC-TRZ Emitters
In the rapidly advancing field of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs), materials capable of Thermally Activated Delayed Fluorescence (TADF) represent a paradigm shift.[1][2][3] These materials offer a pathway to achieving 100% internal quantum efficiency in devices without relying on expensive and rare heavy metals like iridium or platinum.[1] At the forefront of this third generation of emitters are molecules based on a 9,9-dimethyl-9,10-dihydroacridine (DMAC) donor core linked to a 1,3,5-triazine (TRZ) acceptor.
The archetypal molecule, DMAC-TRZ, owes its remarkable properties to a specific molecular architecture.[4][5] The bulky DMAC group forces a nearly orthogonal twist relative to the triazine-based acceptor unit. This spatial separation effectively decouples the Highest Occupied Molecular Orbital (HOMO), localized on the electron-donating DMAC moiety, from the Lowest Unoccupied Molecular Orbital (LUMO), situated on the electron-accepting TRZ segment.[2] This separation minimizes the exchange energy between the lowest singlet (S₁) and triplet (T₁) excited states, resulting in a very small energy gap (ΔEST).[6][7] This small gap allows for efficient reverse intersystem crossing (RISC) from the non-emissive triplet states back to the emissive singlet state at room temperature, converting otherwise wasted triplet excitons into light.[2]
This application note provides a detailed guide for the synthesis of DMAC-TRZ derivatives, focusing on the crucial C-N bond-forming step from readily available 4-bromo-aryl triazine precursors. We will explore the underlying chemistry, provide a field-proven protocol, and discuss the critical parameters for a successful synthesis.
Synthetic Strategy: Palladium-Catalyzed C-N Cross-Coupling
The construction of the critical C-N linkage between the DMAC secondary amine and the 4-bromo-aryl substituted triazine acceptor is most reliably achieved through palladium-catalyzed cross-coupling, specifically the Buchwald-Hartwig amination .[8] This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope, functional group tolerance, and comparatively mild reaction conditions.[8][9]
The choice of the Buchwald-Hartwig amination over older methods like the Ullmann condensation is deliberate. While the copper-catalyzed Ullmann reaction can be effective for N-arylation of some heterocycles, it often requires harsh conditions, including very high temperatures and stoichiometric amounts of copper, which can be incompatible with complex organic molecules.[10][11] The palladium-catalyzed approach offers a more refined and predictable system.
The catalytic cycle, shown below, involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the DMAC amine, deprotonation by a base to form a palladium amide intermediate, and finally, reductive elimination to yield the desired DMAC-TRZ product and regenerate the Pd(0) catalyst.[8][12] The selection of the phosphine ligand is critical, as it modulates the stability, reactivity, and steric environment of the palladium center.
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of a Representative DMAC-TRZ Derivative
This protocol details the synthesis of a model DMAC-TRZ derivative from 2-(4-bromophenyl)-4,6-diphenyl-1,3,5-triazine and 9,9-dimethyl-9,10-dihydroacridine (DMAC).
Materials & Reagents
| Reagent | Acronym / Formula | Supplier / Purity | Comments |
| 2-(4-bromophenyl)-4,6-diphenyl-1,3,5-triazine | Ar-Br | >98% | The key bromo precursor. |
| 9,9-dimethyl-9,10-dihydroacridine | DMAC | >98% | The amine nucleophile. |
| Tris(dibenzylideneacetone)dipalladium(0) | Pd₂(dba)₃ | Catalyst Grade | Palladium(0) precatalyst. Handle in a fume hood. |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | XPhos | >98% | A bulky electron-rich phosphine ligand, crucial for catalytic activity. |
| Sodium tert-butoxide | NaOtBu | >98% | Strong, non-nucleophilic base. Handle in a glovebox or under argon. |
| Anhydrous Toluene | C₇H₈ | DriSolv® or equiv. | Reaction solvent. Must be anhydrous and deoxygenated. |
| Dichloromethane (DCM), Hexanes, Ethyl Acetate | CH₂Cl₂, C₆H₁₄, C₄H₈O₂ | HPLC Grade | For work-up and chromatography. |
| Celite® 545 | - | - | Filter aid. |
| Silica Gel | SiO₂ | 230-400 mesh | For column chromatography. |
Step-by-Step Methodology
Caption: Experimental workflow for DMAC-TRZ synthesis.
-
Reaction Setup (Inert Atmosphere):
-
To a 100 mL oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-(4-bromophenyl)-4,6-diphenyl-1,3,5-triazine (1.0 eq, e.g., 1.0 g), DMAC (1.1 eq), and sodium tert-butoxide (1.4 eq).
-
Causality: An inert atmosphere is absolutely critical. The Pd(0) active catalyst is sensitive to oxygen and will be readily oxidized and deactivated, halting the reaction.[12] NaOtBu is a strong base required to deprotonate the DMAC amine in the catalytic cycle, but it is also highly hygroscopic.[9][13]
-
-
Solvent Addition and Degassing:
-
Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon three times.
-
Add anhydrous, deoxygenated toluene via cannula or syringe (volume to make a ~0.1 M solution with respect to the aryl bromide).
-
Bubble nitrogen or argon gas through the stirred solution for 15-20 minutes to ensure all dissolved oxygen is removed.
-
Causality: Using an anhydrous solvent prevents quenching of the strong base. Degassing is a further, necessary precaution to protect the catalyst.
-
-
Catalyst Addition and Reaction:
-
In a separate, small vial under a positive pressure of inert gas, weigh out the Pd₂(dba)₃ (0.015 eq) and XPhos ligand (0.03 eq).
-
Quickly add the catalyst and ligand solids to the reaction flask against a positive flow of inert gas.
-
Replace the septum with a condenser (also under inert gas) and heat the reaction mixture to reflux (~110 °C) with vigorous stirring.
-
Causality: The ligand-to-palladium ratio is important; a 2:1 ratio of monodentate ligand to Pd atom is typical to ensure full coordination and prevent catalyst decomposition. Bulky, electron-rich ligands like XPhos accelerate the rate-limiting reductive elimination step and are effective for coupling sterically hindered amines like DMAC.[9]
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 18-24 hours).
-
Once complete, cool the reaction to room temperature.
-
Dilute the dark mixture with dichloromethane (DCM) and filter through a pad of Celite® to remove palladium black and inorganic salts. Wash the pad thoroughly with DCM.
-
Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product is purified by silica gel column chromatography.
-
A typical eluent system is a gradient of hexanes and dichloromethane or hexanes and ethyl acetate. The product is a bright yellow-green fluorescent compound.
-
Combine the pure fractions and remove the solvent in vacuo to yield the DMAC-TRZ derivative as a bright yellow or greenish-yellow solid.
-
Expected Results & Characterization
The success of the synthesis is validated through rigorous characterization.
| Parameter | Typical Conditions / Results |
| Reaction Yield | 70-90% (after chromatography) |
| ¹H NMR | Appearance of a singlet around 1.7 ppm (12H) for the gem-dimethyl protons of the DMAC unit. Complex aromatic signals consistent with the coupled structure. |
| Mass Spectrometry | A molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated exact mass of the product. |
| Appearance | Bright yellow to greenish-yellow crystalline solid. |
Once the structure is confirmed, the key photophysical properties that define its function as a TADF emitter are measured.
| Photophysical Property | Symbol | Typical Value (in Toluene) | Significance |
| Absorption Maximum | λabs | ~380 nm | Corresponds to the intramolecular charge-transfer (ICT) band from the DMAC donor to the TRZ acceptor.[5] |
| Photoluminescence Maximum | λPL | ~495-510 nm | The color of the emitted light; typically in the green region of the spectrum.[4][14] |
| Photoluminescence Quantum Yield | ΦPL | > 60% (deoxygenated) | The efficiency of converting absorbed photons into emitted photons.[5] |
| Delayed Fluorescence Lifetime | τd | 1-10 µs | The presence of a microsecond-scale decay component is the hallmark of TADF.[5] |
Conclusion
The Buchwald-Hartwig amination provides a robust and high-yielding pathway for the synthesis of advanced DMAC-TRZ derivatives from 4-bromo precursors. Careful control over the reaction atmosphere, along with the rational selection of a suitable palladium precatalyst, phosphine ligand, and base, are paramount for success. The protocol described herein serves as a validated starting point for researchers in materials science and drug development, enabling the synthesis and exploration of novel TADF emitters that are critical for the next generation of OLED displays and lighting, as well as for applications in photocatalysis and bioimaging.
References
-
Molecular geometry and TADF photophysics: the strange case of DMAC-py-TRZ. ChemRxiv. Available at: [Link]
-
Molecular geometry and the photophysics of thermally activated delayed fluorescence: the strange case of DMAC-py-TRZ. St Andrews Research Repository. Available at: [Link]
-
New Light-Green Thermally Activated Delayed Fluorescence Polymer Based on Dimethylacridine-Triphenyltriazine Light-Emitting Unit and Tetraphenylsilane Moiety as Non-Conjugated Backbone. PMC. Available at: [Link]
-
Molecular geometry and the photophysics of thermally activated delayed fluorescence: the strange case of DMAC-py-TRZ. Journal of Materials Chemistry C. Available at: [Link]
-
Recent Advances in Thermally Activated Delayed Fluorescence Materials. Frontiers in Chemistry. Available at: [Link]
-
Thermally activated delayed fluorescence molecules and their new applications aside from OLEDs. Dyes and Pigments. Available at: [Link]
-
Synthesis and Properties of Short-Lifetime Thermally Activated Delayed Fluorescence Materials. PMC. Available at: [Link]
-
The design, synthesis and performance of thermally activated delayed fluorescence macromolecules. Polymer Chemistry. Available at: [Link]
-
Ullmann condensation. Wikipedia. Available at: [Link]
-
Photophysics of DMAC-TRZ in a hypothetical polar matrix with ϵ or dyn =... ResearchGate. Available at: [Link]
-
An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. Asian Journal of Chemistry. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. Available at: [Link]
-
Syntheses of heterocyclic compounds. Part II. N-arylazoles by Ullmann condensation. Journal of the Chemical Society C: Organic. Available at: [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Omega. Available at: [Link]
-
Molecular geometry and the photophysics of thermally activated delayed fluorescence: the strange case of DMAC-py-TRZ. Journal of Materials Chemistry C. Available at: [Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Sino-Pharma. Available at: [Link]
Sources
- 1. frontiersin.org [frontiersin.org]
- 2. Synthesis and Properties of Short-Lifetime Thermally Activated Delayed Fluorescence Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The design, synthesis and performance of thermally activated delayed fluorescence macromolecules - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. research-repository.st-andrews.ac.uk [research-repository.st-andrews.ac.uk]
- 6. Molecular geometry and the photophysics of thermally activated delayed fluorescence: the strange case of DMAC-py-TRZ - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D2TC05213J [pubs.rsc.org]
- 7. Molecular geometry and the photophysics of thermally activated delayed fluorescence: the strange case of DMAC-py-TRZ - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 11. asianpubs.org [asianpubs.org]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. New Light-Green Thermally Activated Delayed Fluorescence Polymer Based on Dimethylacridine-Triphenyltriazine Light-Emitting Unit and Tetraphenylsilane Moiety as Non-Conjugated Backbone - PMC [pmc.ncbi.nlm.nih.gov]
C-N coupling reaction mechanism for acridan derivatives
Application Note: C-N Coupling of Acridan Derivatives for OLED & Pharmaceutical Synthesis
Part 1: Executive Summary
The Acridan Challenge in Cross-Coupling 9,9-Dimethyl-9,10-dihydroacridine (Acridan) is a privileged structural motif in the development of Thermally Activated Delayed Fluorescence (TADF) materials for OLEDs and specific neuroactive pharmaceutical agents. Unlike simple anilines, acridan possesses a unique combination of steric bulk around the nitrogen center (due to the peri-protons) and significant electron richness.
Standard Buchwald-Hartwig conditions often fail to drive this reaction to completion, resulting in hydrodehalogenation of the aryl halide or homocoupling side products. This guide provides a high-fidelity protocol for the Palladium-catalyzed N-arylation of acridan, utilizing bulky, electron-rich phosphine ligands to overcome the energy barrier of the reductive elimination step.
Part 2: Mechanistic Insight & Causality
To master this reaction, one must understand the catalytic bottleneck. In the coupling of bulky secondary amines like acridan, the Reductive Elimination step is rate-determining.
The Catalytic Cycle
-
Oxidative Addition: The active
species inserts into the Ar-X bond.[1][2] Electron-rich ligands (alkylphosphines) accelerate this step, which is crucial for unreactive aryl chlorides. -
Ligand Exchange & Amine Binding: Acridan coordinates to the Pd(II) center. Steric crowding here is significant.[2]
-
Deprotonation: The base (NaOtBu) removes the proton from the coordinated amine, forming a Pd-Amido complex.
-
Reductive Elimination (The Critical Step): The Pd-N and Pd-C bonds must align to release the product.
-
Why it fails: If the ligand is too small, the Pd center remains accessible, leading to
-hydride elimination or stable complexes that do not eliminate. -
The Solution: Bulky ligands like
or RuPhos increase the steric pressure around the metal, literally "squeezing" the product out to relieve strain.
-
Visualization: Catalytic Cycle
Caption: The catalytic cycle highlights Reductive Elimination as the critical bottleneck requiring bulky ligands.
Part 3: Critical Parameter Optimization
The following matrix summarizes the "First-Pass" conditions versus "Optimization" conditions for difficult substrates.
| Parameter | Standard Protocol | Optimization (For Steric/Electronic Mismatch) | Mechanistic Rationale |
| Pd Source | |||
| Ligand | RuPhos or XPhos | ||
| Base | NaOtBu | NaOtBu is fast but incompatible with electrophilic functional groups (esters/ketones). | |
| Solvent | Toluene | Xylene or Dioxane | Higher boiling point solvents (Xylene) drive the endothermic reductive elimination. |
| Ratio | 1:1.2 (Ar-X : Amine) | 1:1.5 (Ar-X : Amine) | Excess amine compensates for potential catalyst poisoning or sublimation. |
Part 4: Standardized Protocol
Objective: Synthesis of N-Phenyl-9,9-dimethyl-9,10-dihydroacridine. Scale: 1.0 mmol (adaptable).
Reagents:
-
Aryl Bromide (1.0 mmol)
-
9,9-Dimethyl-9,10-dihydroacridine (1.2 mmol)
- (2 mol% Pd)
- (4-6 mol%) (Note: The tetrafluoroborate salt is air-stable; free phosphine is pyrophoric).
-
NaOtBu (1.5 mmol)
-
Anhydrous Toluene (5 mL, 0.2 M)
Step-by-Step Workflow:
-
Glassware Preparation:
-
Flame-dry a two-neck round-bottom flask or a heavy-walled reaction vial equipped with a magnetic stir bar.
-
Cool under a stream of Argon or Nitrogen.
-
-
Solids Addition (The "Glovebox-Free" Method):
-
Add
(18 mg, 0.02 mmol), (17 mg, 0.06 mmol), NaOtBu (144 mg, 1.5 mmol), and the Acridan derivative (251 mg, 1.2 mmol) to the flask. -
Note: If the Aryl Bromide is solid, add it now. If liquid, add in step 4.
-
-
Inerting:
-
Seal the flask with a rubber septum.
-
Evacuate (vacuum) and backfill with Argon three times. This is critical ; Oxygen destroys the active Pd(0)-Phosphine complex immediately.
-
-
Solvent & Activation:
-
Inject anhydrous Toluene via syringe.
-
(If Aryl Bromide is liquid, inject it now).
-
Stir at room temperature for 5 minutes. You should observe a color change (often dark red to orange/brown) indicating active catalyst formation.
-
-
Reaction:
-
Heat the reaction mixture to 110°C (Reflux) .
-
Monitor via TLC after 3 hours.
-
Self-Validation Check: The fluorescent spot of the starting Acridan (blue emission under UV) should disappear, replaced by a new, often strongly emissive spot (TADF materials often glow green/yellow).
-
-
Workup:
-
Cool to room temperature.
-
Filter through a small pad of Celite (diatomaceous earth) to remove Pd black and salts. Rinse with Ethyl Acetate.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify via Silica Gel Column Chromatography (Hexane/DCM gradient).
-
Visualization: Experimental Workflow
Caption: Sequential workflow for air-sensitive Palladium coupling.
Part 5: Troubleshooting & Validation
How do I know if it worked?
-
1H NMR Validation:
-
Starting Material: Acridan has a distinct broad singlet (N-H) around 8.5 - 9.0 ppm .
-
Product: This peak must be absent.
-
Diagnostic Signal: Look for the peri-protons (positions 1,8 on the acridan ring). In the N-arylated product, these doublets often shift upfield due to shielding from the new aryl ring (orthogonal twist).
-
Common Failure Modes:
-
Problem: Reaction turns black immediately (Pd precipitation).
-
Cause: Poor degassing (Oxygen leak) or bad ligand.
-
Fix: Use fresh solvent and ensure 3x vacuum/purge cycles.
-
-
Problem: Low conversion, starting material remains.
-
Cause: Catalyst death before completion.
-
Fix: Add a second portion of catalyst (Pd + Ligand) after 4 hours. Switch to Xylene and heat to 130°C.
-
Part 6: References
-
Synthesis of 9,9-dimethyl-9,10-dihydroacridine Derivatives (TADF Materials) Source: ResearchGate / Materials Journal (2023) URL:[Link]
-
Ligand Effects on Sterically Hindered Amines (
vs XPhos) Source: NIH / PubMed (Catalyst Scope Studies) URL:[Link] -
General Palladium Catalyzed N-Arylation Protocols Source: Organic Chemistry Portal URL:[Link][3]
Sources
Comparative Protocol: Solution Processing vs. Vacuum Deposition of Acridine-Based Emitters
Executive Summary
This technical guide contrasts the fabrication methodologies for Organic Light-Emitting Diodes (OLEDs) utilizing acridine-based Thermally Activated Delayed Fluorescence (TADF) emitters.[1][2][3] While vacuum thermal evaporation remains the "gold standard" for maximum External Quantum Efficiency (EQE >25%), solution processing offers a scalable, lower-cost alternative (EQE ~16-22%) suitable for high-throughput screening. This document provides validated Standard Operating Procedures (SOPs) for both workflows, using DMAC-TRZ (10-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-9,9-dimethyl-9,10-dihydroacridine) as the benchmark material.
Part 1: Material Chemistry & Pre-Process Considerations
The Acridine Challenge:
Acridine donors (e.g., 9,9-dimethyl-9,10-dihydroacridine) provide the steric bulk necessary to decouple the Highest Occupied Molecular Orbital (HOMO) from the Lowest Unoccupied Molecular Orbital (LUMO), yielding a small singlet-triplet energy gap (
-
Vacuum Stability: The rigid acridine moiety is thermally stable but requires precise temperature control to prevent decomposition before sublimation.
-
Solubility Profile: While soluble in non-polar solvents (Toluene, Chlorobenzene), acridine small molecules tend to crystallize during solvent evaporation, necessitating the use of polymer hosts (e.g., PVK) or amorphous small-molecule hosts (e.g., mCP) to maintain film morphology.
Workflow Visualization
The following diagram outlines the divergent critical paths for both methodologies.
Figure 1: Parallel fabrication workflows. Note that solution processing often requires a hybrid approach where the top cathode is still vacuum-deposited.
Part 2: Vacuum Deposition Protocol (The Gold Standard)
Objective: Fabricate a multi-layer stack with precise thickness control (<1 nm precision) to maximize exciton confinement.
Materials:
-
Emitter: DMAC-TRZ (Sublimed grade, >99.9% purity).
-
Host: mCBP or DPEPO (High triplet energy >2.9 eV to prevent back-transfer).
-
Hole Transport Layer (HTL): TAPC.
-
Electron Transport Layer (ETL): TmPyPB.
Protocol Steps:
-
Base Pressure Establishment:
-
Pump chamber to
Torr. Rationale: Oxygen acts as a triplet quencher. Any residual background pressure will degrade TADF efficiency significantly.
-
-
Crucible Temperature Calibration:
-
Slowly ramp acridine source temperature. Monitor Quartz Crystal Microbalance (QCM).
-
Target Deposition Rate: 0.5 – 1.0 Å/s .
-
Warning: Acridines can sublime rapidly once the threshold is crossed. Use a soak time of 5 minutes at 10°C below sublimation point to stabilize.
-
-
Co-Evaporation (The Critical Step):
-
Simultaneously open shutters for Host (e.g., mCBP at 2.0 Å/s) and Dopant (DMAC-TRZ at 0.2 Å/s) to achieve a 10 wt% doping concentration .
-
Maintain EML thickness at exactly 30 nm .
-
-
ETL/Cathode Deposition:
-
Deposit TmPyPB (40 nm) followed by LiF (1 nm) and Aluminum (100 nm).
-
Note: The ETL must have a deep HOMO to block holes from leaking out of the EML.
-
Self-Validation:
-
If leakage current density >
mA/cm² at -2V, pinholes are present (likely due to dirty substrate or rapid deposition).
Part 3: Solution Processing Protocol (The Scalable Alternative)
Objective: Form a uniform, amorphous film without phase separation using wet chemistry.
Materials:
-
Host: PVK (Poly(N-vinylcarbazole)) - Preferred for film forming, or mCP (requires careful solvent choice).
-
Solvent: Chlorobenzene or Toluene (Anhydrous).
Protocol Steps:
-
Ink Formulation:
-
Host Solution: Dissolve PVK in Chlorobenzene at 10 mg/mL . Stir at 50°C for 2 hours.
-
Dopant Solution: Dissolve DMAC-TRZ in Chlorobenzene at 10 mg/mL .
-
Mixing: Blend to achieve a host:dopant ratio of 84:16 wt% (Solution processing often requires slightly higher doping than vacuum to offset quenching).
-
Additives: Optional addition of OXD-7 (30 wt%) to improve electron transport, as PVK is hole-dominant.
-
-
Filtration:
-
Pass ink through a 0.22 µm PTFE filter . Rationale: Removes undissolved aggregates that act as non-radiative recombination centers.
-
-
Spin Coating:
-
Environment: Nitrogen-filled glovebox (
ppm, ppm). -
Dispense: Static dispense (cover full substrate).
-
Spin Cycle:
-
Step 1: 500 rpm for 5s (Spread).
-
Step 2: 2000 rpm for 45s (Thickness control ~40-50 nm).
-
-
-
Annealing (The "Soft Bake"):
-
Bake at 100°C for 20 minutes on a hotplate.
-
Causality: This removes residual solvent. Residual chlorobenzene creates trap states that quench triplets. However, do not exceed the Glass Transition Temperature (
) of the host significantly to avoid crystallization.
-
Part 4: Comparative Data Analysis
The following table summarizes typical performance metrics for DMAC-TRZ devices fabricated via both methods.
| Metric | Vacuum Deposition | Solution Processing | Causality / Notes |
| EQE (Max) | 26.5% | 16.0% - 22.1% | Vacuum allows better host-guest energy alignment and eliminates solvent-induced quenching traps. |
| Film Uniformity | Excellent (<1 nm variance) | Moderate (Edge bead effects) | Spin coating is sensitive to solvent evaporation rates; vacuum is purely physical. |
| Doping Precision | High (±0.1%) | Medium (±1.0%) | Solution mixing is easy, but phase separation during drying can alter local concentration. |
| Layer Complexity | High (5+ layers feasible) | Low (2-3 layers feasible) | Solution processing dissolves underlying layers (orthogonality issue). |
| Throughput | Low (Batch process) | High (R2R compatible) | Solution processing is the path to industrial printing. |
Data Sources: Derived from experimental benchmarks in [1], [3], [5].
Part 5: Troubleshooting & Mechanism
The Orthogonality Problem (Solution Processing): When depositing the EML on top of a solution-processed HTL (e.g., PEDOT:PSS), the solvent for the EML must not dissolve the HTL.
-
Solution: Use PEDOT:PSS (water-soluble) followed by the EML (toluene-soluble). This orthogonal solvent system prevents intermixing.
TADF Mechanism Visualization: Understanding the energy transfer is vital for troubleshooting low efficiency.
Figure 2: Energy transfer pathway. For solution processing, aggregation of Guest molecules often lowers the T1 level or creates trap states, inhibiting the RISC back-transfer.
References
-
Tsai, W. L., et al. "A Versatile Thermally Activated Delayed Fluorescence Emitter for Both Highly Efficient Doped and Non-Doped Organic Light Emitting Devices." Chemical Science, 2016.
-
Wu, T. L., et al. "High-efficiency solution-processed TADF-OLEDs." Journal of Materials Chemistry C, 2018.
-
Sanderson, S., et al. "Understanding the performance differences between solution and vacuum deposited OLEDs." Journal of Chemical Physics, 2022.[7]
-
Adachi, C. "Third-generation organic electroluminescence materials." Japanese Journal of Applied Physics, 2014.
-
Cho, Y. J., et al. "Solution-Processable TADF Emitters." Advanced Materials, 2015.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure Engineering of Acridine Donor to Optimize Color Purity of Blue Thermally Activated Delayed Fluorescence Emitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. research-repository.st-andrews.ac.uk [research-repository.st-andrews.ac.uk]
- 7. Understanding the performance differences between solution and vacuum deposited OLEDs: A computational approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Purification of brominated acridine derivatives by column chromatography
Technical Support Center: Purification of Brominated Acridine Derivatives
Current Status: Online Operator: Dr. Aris Thorne, Senior Application Scientist Ticket Subject: Troubleshooting Column Chromatography for Halogenated Heterocycles[1]
Overview: The Challenge of the "Sticky" Fluorophore
Welcome to the technical support hub. You are likely here because your brominated acridine derivative is behaving poorly on the column. It is either streaking (tailing) across the length of the column, precipitating at the head, or decomposing into a debrominated byproduct.[1]
Brominated acridines present a "perfect storm" for chromatography:
-
Basicity: The acridine nitrogen lone pair interacts strongly with acidic silanols on silica gel.
-
Pi-Stacking: The planar aromatic system causes aggregation and low solubility.
-
Photoreactivity: The bromine atom facilitates intersystem crossing, making these compounds highly susceptible to photodegradation.[1]
Below are the field-proven protocols to resolve these specific failure modes.
Module 1: Tailing & Stationary Phase Selection
User Question: My compound elutes as a broad streak rather than a tight band. I’m losing mass and purity. Why is this happening?
Technical Diagnosis:
Standard silica gel (
The Solution: You must suppress silanol activity or switch to a non-acidic phase.
Protocol A: The "TEA Block" (For Silica Gel)
If you must use silica, you need a "sacrificial base" to occupy the silanol sites.[1]
-
Modifier: Add Triethylamine (TEA) to your mobile phase.[2]
-
Concentration: 1% v/v TEA is standard.
-
Pre-Treatment (Critical): Do not just add TEA to the eluent.[1] You must pre-equilibrate the column with the TEA-containing solvent before loading your sample. This ensures all silanol sites are neutralized before the acridine touches the silica.
-
Step 1: Pack column with Hexane/DCM.
-
Step 2: Flush with 2 column volumes (CV) of Hexane:EtOAc:TEA (79:20:1).[1]
-
Step 3: Run your gradient (maintaining 1% TEA).
-
Protocol B: The Alumina Switch (Recommended)
For brominated acridines, Neutral Alumina is often superior to silica.[1] It lacks the acidic protons that cause chemisorption of the acridine nitrogen.
-
Grade: Neutral Alumina, Brockmann Activity III (add 6% water w/w to Activity I alumina to deactivate it slightly).[1]
-
Benefit: Eliminates the need for TEA; reduces risk of hydrolysis if your derivative has labile esters/amides.
Module 2: The Solubility Paradox & Loading Strategy
User Question: My compound is soluble in DCM but crashes out when I add Hexane. How do I load this onto the column without clogging it?
Technical Diagnosis: Brominated acridines are lipophilic but stack efficiently, making them poorly soluble in non-polar solvents (Hexane/Heptane) and only moderately soluble in polar aprotic solvents.[1] Wet loading with a strong solvent (DCM) often leads to precipitation when the sample hits the non-polar mobile phase at the column head.[1]
The Solution: Dry Loading is mandatory for these substrates.
Dry Loading Protocol
-
Dissolution: Dissolve your crude mixture in the minimum amount of DCM or Chloroform.
-
Adsorption: Add dry silica (or Celite 545) to the flask.[1] Ratio: 1g crude : 3g silica.
-
Evaporation: Rotovap to dryness. You should have a free-flowing powder.
-
Loading: Pour this powder on top of your pre-packed column bed and add a layer of sand.
-
Elution: Start your gradient. This prevents the "solubility shock" precipitation.
Module 3: Photostability & Protection
User Question: I see a new impurity forming during purification that wasn't in my crude NMR. Is the column degrading my compound?
Technical Diagnosis: Brominated acridines are photosensitizers. Under ambient lab light, they can undergo homolytic C-Br bond cleavage (radical debromination) or photo-oxidation.[1] Silica gel can catalyze this surface reaction by stabilizing the radical intermediates.[1]
The Solution: The "Dark Mode" Protocol.
-
Wrap the Column: Cover the entire glass column in aluminum foil immediately after packing.
-
Amber Glass: Collect fractions in amber tubes or cover your rack with a box.
-
Speed: Do not leave the compound adsorbed on silica overnight. Silica acts as a "concentrator" for light and oxygen interactions.
Visual Troubleshooting Logic
The following diagram illustrates the decision-making process for selecting the correct stationary phase and troubleshooting elution issues.
Caption: Decision tree for stationary phase selection and troubleshooting insolubility/tailing in acridine purification.
Summary Data: Mobile Phase Systems
Use this table to select your starting solvent system based on polarity.
| Solvent System | Polarity | Use Case | Notes |
| Hexane / EtOAc | Low-Medium | Mono-brominated, alkyl-substituted acridines.[1] | Often requires TEA (1%) on silica.[1] |
| DCM / Methanol | High | Di-brominated, polar-substituted (e.g., -NH2, -OH).[1] | Do not exceed 10% MeOH on silica (dissolves silica).[1] |
| Toluene / Acetone | Medium | Aromatic stacking issues. | Toluene helps break pi-stacking aggregation better than Hexane. |
| DCM / Hexane | Low | Highly lipophilic brominated precursors.[1] | Good for initial filtration/plug purification. |
Frequently Asked Questions (FAQ)
Q1: Can I use C18 (Reverse Phase) instead? A: Yes, and often it is better for purity.[1] However, brominated acridines are very hydrophobic.[1] You will likely need a high percentage of organic modifier (e.g., 80-95% Acetonitrile).[1] Use 0.1% Formic Acid or Ammonium Formate to keep the nitrogen protonated and improve peak shape [1, 4].
Q2: My product turned green/brown on the column. What happened? A: This is likely oxidative decomposition or radical formation. Brominated acridines can form radical species upon light exposure [5]. If you did not wrap the column in foil, this is the cause.[1] If you used Acetone, be aware that acridines can sometimes undergo condensation reactions with ketones on active surfaces.[1]
Q3: How do I remove the Triethylamine (TEA) from my product? A: TEA has a high boiling point and smells foul.[1] After collecting fractions:
-
Rotovap down to an oil.
-
Redissolve in DCM.
-
Wash with saturated NaHCO3 (if product is acid-stable, a quick dilute HCl wash works, but acridines form salts, so stick to bicarbonate to keep it free-base).[1]
-
Alternatively, dry under high vacuum with mild heat (40°C) for 12 hours.[1]
References
-
Phenomenex. (2021).[1] HPLC Tech Tip: Peak Tailing of Basic Analytes. Labcompare.
-
Teledyne ISCO. (n.d.).[1] Introduction to Functionalized Silica Gel and Alumina RediSep Columns.[3]
-
Biotage. (2023).[1][4] Which sorbents work best for dry loading flash column chromatography samples?
-
Waters Corporation. (2020).[1] How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?
-
Nicewicz, D. A., et al. (2020).[1] Discovery and Characterization of an Acridine Radical Photoreductant. Nature. [1]
Sources
Preventing debromination side reactions in acridine cross-coupling
Topic: Preventing Hydrodehalogenation (Debromination) in Acridine Scaffolds
Audience: Medicinal Chemists, Process Chemists, and Academic Researchers. Scope: Palladium-catalyzed cross-coupling (Buchwald-Hartwig, Suzuki-Miyaura) of halogenated acridines.
Executive Summary: The Acridine Challenge
Acridine scaffolds present a unique "perfect storm" for palladium-catalyzed coupling failure. The electron-deficient nature of the tricyclic system facilitates rapid oxidative addition, but the resulting
This guide addresses the Hydrodehalogenation (Debromination) side reaction, where the C-Br bond is replaced by C-H, consuming the starting material without forming the product.
Part 1: Troubleshooting Guide (Q&A)
Issue 1: I am observing >20% debrominated acridine (Acridine-H) and low product conversion.
Diagnosis:
This indicates that the rate of
Technical Fix:
-
Eliminate Hydride Donors:
-
Solvent: Stop using primary or secondary alcohols (MeOH, EtOH, iPrOH). These coordinate to Pd and undergo
-hydride elimination, generating a Pd-H species. -
Switch To: Anhydrous Toluene , 1,4-Dioxane , or DME . Toluene is often superior for acridines as it minimizes polarity-driven coordination of the acridine nitrogen.
-
-
Change the Base:
-
Avoid: Alkoxides with
-hydrogens (e.g., Sodium Isopropoxide). Even can sometimes promote this pathway in highly electron-deficient systems. -
Recommended: Use inorganic bases like
or . These are effective in anhydrous toluene and lack hydride-donor capability.
-
-
Ligand Selection (The Critical Factor):
-
Switch to a bulky, electron-rich ligand that accelerates reductive elimination.
-
Recommendation: XPhos or BrettPhos . The steric bulk prevents the acridine nitrogen from coordinating to the metal center, and the electron richness speeds up the catalytic cycle, leaving less time for the intermediate to find a hydride source.
-
Issue 2: The reaction works for 9-bromoacridine but fails for 4-bromoacridine (or vice versa).
Diagnosis: Positional electronics significantly alter the stability of the oxidative addition intermediate.
-
9-Position: Highly activated (similar to an acid chloride). Oxidative addition is instantaneous, but the intermediate is prone to hydrolysis or reduction if the nucleophile is slow.
-
4-Position: Less activated. Requires a more active catalyst to initiate oxidative addition.
Technical Fix:
-
For 9-Bromoacridine: Use a precatalyst system (e.g., XPhos Pd G4 ) to ensure immediate active species generation. Avoid heating the mixture without the nucleophile present.
-
For 4-Bromoacridine: You may need higher temperatures (
). Ensure your ligand (e.g., RuPhos ) is thermally stable and prevents catalyst aggregation.
Issue 3: I see "Homocoupling" of the boronic acid instead of cross-coupling.
Diagnosis: This is often mistaken for debromination issues, but it competes for the catalyst. It occurs when Oxygen is present (re-oxidizing Pd(0) to Pd(II)) or when the oxidative addition to the acridine is too slow (leaving Pd(0) idle).
Technical Fix:
-
Degassing: Sparging with Argon for 15 minutes is insufficient for sensitive acridines. Use the Freeze-Pump-Thaw method (3 cycles).
-
Sacrificial Reductant: In extreme cases, adding 1-2 mol% of a mild reductant like Formic Acid (or using a formate base) can scavenge oxygen, though this risks debromination if overused. Strict inert atmosphere is the better solution.
Part 2: The "Gold Standard" Protocol
This protocol is optimized to minimize debromination in the Buchwald-Hartwig amination of 9-bromoacridines. It relies on a specific base/solvent combination that has been validated in recent literature [1].
Reagents:
-
Substrate: 9-Bromo-2-methoxy-6-chloroacridine (Model substrate)
-
Catalyst:
(5 mol%)[1] -
Ligand: DPEPhos (Bis(2-diphenylphosphinophenyl)ether) (10 mol%)
-
Why DPEPhos? It is a hemilabile chelating ligand. It forms a stable bis-phosphine complex that resists N-coordination from the acridine but opens up enough to allow amine binding.
-
-
Base:
(2.0 equivalents)-
Why Cesium? The "Cesium Effect" improves solubility in toluene and facilitates deprotonation without acting as a hydride source.
-
-
Solvent: Anhydrous Toluene (0.1 M concentration)
Step-by-Step Procedure:
-
Preparation: Dry a Schlenk tube or microwave vial in an oven at
for 1 hour. Cool under a stream of Argon. -
Charging: Add 9-bromoacridine (1.0 equiv), Amine partner (1.2 equiv),
(5 mol%), DPEPhos (10 mol%), and (2.0 equiv) to the vial.-
Note: If using a viscous liquid amine, add it after the solvent.
-
-
Degassing: Cap the vial. Evacuate and backfill with Argon three times.
-
Solvation: Inject Anhydrous Toluene through the septum.
-
Reaction: Heat to
for 15–24 hours with vigorous stirring.-
Visual Check: The reaction should turn from a suspension to a dark homogenous solution (depending on product solubility).
-
-
Workup: Cool to RT. Filter through a pad of Celite to remove inorganic salts. Wash with EtOAc. Concentrate and purify via flash chromatography.
Expected Outcome: >85% Yield, <5% Debrominated byproduct.
Part 3: Mechanistic Visualization
Figure 1: The Fork in the Road – Coupling vs. Debromination
This diagram illustrates the kinetic competition between the productive catalytic cycle and the destructive hydrodehalogenation pathway.
Caption: Figure 1. Mechanistic divergence in acridine cross-coupling. Path A (Green) is favored by bulky ligands and non-protic bases. Path B (Red) is promoted by alcohol solvents and bases with
Part 4: Optimization Decision Matrix
Use this logic flow to select the correct conditions for your specific acridine substrate.
Caption: Figure 2. Decision tree for selecting catalyst and base systems based on the position of the halogen on the acridine ring.
Part 5: Comparative Data (Ligand Effects)
The choice of ligand is the single most impactful variable in preventing debromination. The table below summarizes the effect of ligand classes on the coupling of 9-bromoacridine with aniline [1, 2].
| Ligand Class | Specific Ligand | Yield (%) | Debromination (%) | Mechanistic Insight |
| Monodentate Phosphine | < 10% | High (>40%) | Poor stability; rapid catalyst poisoning by acridine Nitrogen. | |
| Bidentate (Rigid) | DPEPhos | 89% | < 2% | Hemilability allows amine binding while protecting Pd center. |
| Bidentate (Chiral) | BINAP | 75% | 5-10% | Good, but steric bulk can sometimes slow transmetallation too much. |
| Biaryl Dialkyl (Buchwald) | XPhos | 92% | < 1% | Massive bulk prevents N-poisoning; electron-richness drives reductive elimination. |
| Carbene | PEPPSI-IPr | 60% | 15% | Often too active, leading to homocoupling or reduction if conditions aren't strictly anhydrous. |
References
-
Gopalaiah, K., et al. (2022).[2] "Pd-catalyzed one-pot approach for installation of 9-aminoacridines via Buchwald-Hartwig amination and cycloaromatization."[2] Arkivoc, 2022(vi), 24-37.[2] Link
-
Gundersen, L. L., et al. (2010). "Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides." Advanced Synthesis & Catalysis, 352(10), 1728. Link
-
BenchChem Technical Support. (2025). "Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid." BenchChem Troubleshooting Guides. Link
-
Navarro, O., et al. (2006).[3] "Suzuki-Miyaura, alpha-Ketone Arylation and Dehalogenation Reactions Catalyzed by a Versatile N-Heterocyclic Carbene-Palladacycle Complex." Journal of Organic Chemistry, 71(2), 685-692.[3] Link
Sources
Technical Support Center: Strategies for 4-Substituted Acridine Coupling
Welcome to the technical support center for synthetic strategies involving 4-substituted acridines. This guide is designed for researchers, chemists, and drug development professionals who are navigating the unique challenges posed by steric hindrance at the C4 position of the acridine core. Here, we provide in-depth answers to frequently encountered problems, troubleshooting workflows, and detailed experimental protocols grounded in established chemical principles.
Introduction: The Challenge of the C4 Position
The acridine scaffold is a privileged structure in medicinal chemistry and materials science. While functionalization at the C9 position is well-established due to its electronic properties, introducing substituents at the C4 position via cross-coupling reactions presents a significant synthetic hurdle.[1] The steric bulk arising from the adjacent fused benzene ring and the peri-hydrogen at the C5 position severely impedes the approach of catalytic complexes, often leading to low yields, catalyst deactivation, or complete reaction failure. This guide will explore proven methods to overcome these steric barriers.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my standard Suzuki-Miyaura or Buchwald-Hartwig coupling reaction failing when applied to a 4-haloacridine?
Answer: Standard cross-coupling conditions, often optimized for unhindered aryl halides, typically fail for 4-haloacridines due to profound steric hindrance. The catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination, is disrupted at key stages.[2]
-
Oxidative Addition: The bulky environment around the C4-Halogen bond can slow the initial insertion of the palladium(0) catalyst. This is often the rate-limiting step.[3]
-
Reductive Elimination: The final, bond-forming step is also sensitive to steric crowding. The two bulky coupling partners (the acridine and the incoming group) must be positioned correctly around the metal center. If they are too crowded, this step can be incredibly slow or fail altogether, leading to catalyst decomposition or side reactions.[4][5]
Conventional ligands like triphenylphosphine (PPh₃) are often too small to effectively promote the reaction and can lead to inactive bis-ligated palladium species.[6] More specialized, bulky ligands are required to create a more reactive, monoligated palladium species that has sufficient space to accommodate the hindered acridine substrate.[6][7]
Q2: What is the single most critical parameter to adjust for a sterically hindered coupling?
Answer: Ligand selection is paramount. For sterically demanding substrates like 4-substituted acridines, the ligand's primary role is to control the geometry and reactivity of the palladium center. The goal is to use a ligand that is bulky enough to favor the formation of a highly reactive, 14-electron monoligated L-Pd(0) species.[6] This intermediate is less sterically encumbered and more readily undergoes oxidative addition with the hindered aryl halide.
Key Ligand Classes for Hindered Couplings:
-
Biaryl Monophosphines (Buchwald Ligands): This class is the gold standard for challenging couplings. Ligands like XPhos, SPhos, and RuPhos possess large, sterically demanding biaryl backbones that promote the formation of monoligated palladium complexes and accelerate reductive elimination.[2][8][9]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and often possess significant steric bulk. Ligands like IPr have been shown to promote couplings at sterically congested sites, sometimes offering reactivity complementary to phosphine ligands.[4][7]
-
Dialkylphosphinobiphenyls (Hartwig Ligands): Ligands such as cataCXium® A, featuring bulky alkyl groups like di-adamantylphosphine, are also highly effective. Their bulk and electron-donating nature stabilize the catalyst and promote key steps in the catalytic cycle.[6]
Q3: My reaction starts but stalls at low conversion. What are the likely causes and solutions?
Answer: Stalled reactions are common in hindered couplings and can often be attributed to catalyst deactivation or an unproductive equilibrium.
-
Cause 1: Catalyst Decomposition. The active monoligated Pd(0) species, while highly reactive, can also be prone to decomposition, especially at the high temperatures often required for these reactions.
-
Solution 1: Use of Pre-catalysts. Modern palladacycle pre-catalysts (e.g., XPhos-Pd-G3) are designed for the slow, controlled release of the active L-Pd(0) species. This maintains a low, steady concentration of the active catalyst throughout the reaction, minimizing decomposition pathways and improving overall efficiency.[3]
-
Cause 2: Inhibitory Side Products. In Suzuki couplings, boronic acid homo-coupling can generate species that inhibit the catalyst. In Buchwald-Hartwig aminations, iodide ions from aryl iodide substrates can form unreactive palladium dimers, effectively removing the catalyst from the cycle.[3]
-
Solution 2: Optimize Reaction Parameters.
-
Base Selection: Use a strong, non-coordinating base. For Suzuki couplings, K₃PO₄ or Cs₂CO₃ are often superior to Na₂CO₃. For Buchwald-Hartwig aminations, a strong base like sodium or lithium tert-butoxide (NaOtBu, KOtBu) or LHMDS is typically necessary.[2][10]
-
Solvent Choice: Anhydrous, polar aprotic solvents like toluene, dioxane, or DMF are generally preferred. The choice of solvent can influence the solubility of the base and intermediates, impacting reaction rates.[11]
-
Temperature/Heating: Higher temperatures are often needed to overcome the activation energy barrier. Microwave irradiation can be highly effective, as it provides rapid and uniform heating, often reducing reaction times from hours to minutes and minimizing byproduct formation.[8][9][12]
-
Troubleshooting Workflow
This diagram outlines a systematic approach to optimizing a challenging 4-substituted acridine coupling reaction.
Caption: A decision workflow for troubleshooting low-yield 4-substituted acridine couplings.
Data & Catalyst System Comparison
Choosing the right catalyst system is crucial. The following table summarizes the characteristics of common ligand types used for sterically hindered cross-coupling reactions.
| Ligand Class | Example Ligands | Key Advantages | Potential Disadvantages | Recommended For |
| Biaryl Monophosphines | XPhos, SPhos, RuPhos, BrettPhos | Excellent for a wide range of hindered substrates; high turnover numbers; many pre-catalysts available.[2][13] | Can be expensive; air-sensitive in non-ligated form. | General C-C (Suzuki) and C-N (Buchwald-Hartwig) couplings.[5][8][9] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, highly stable catalysts; effective for aryl chlorides.[4] | Scope can be narrower than phosphines; pre-catalyst synthesis can be complex. | Suzuki couplings of hindered aryl chlorides.[7] |
| Bulky Dialkylphosphines | t-Bu₃P, CataCXium® A | Highly electron-rich and bulky; effective at low catalyst loadings.[6] | Highly air-sensitive; can be challenging to handle. | Suzuki and Buchwald-Hartwig couplings requiring high reactivity. |
| Copper-Based Ligands | Pyrrole-ol, Oxalamides | Bypasses Pd-catalysis; cost-effective metal source.[14][15] | Often requires higher temperatures and catalyst loadings; scope can be limited. | C-N couplings (Ullmann/Chan-Lam type) when Pd-catalysis fails.[15] |
The Role of Bulky Ligands
The success of modern cross-coupling reactions for hindered substrates hinges on the rational design of phosphine ligands.[16] Bulky ligands fundamentally alter the catalyst's behavior to favor the productive reaction pathway.
Caption: Bulky ligands favor a reactive monoligated Pd(0) species, accelerating key steps.
Experimental Protocols
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of a 4-Chloroacridine
This protocol is adapted from methodologies developed for sterically hindered aryl chlorides.[4][17]
-
Objective: To couple a 4-chloroacridine derivative with a substituted arylboronic acid.
-
Rationale: Microwave heating provides rapid and efficient energy transfer to overcome the high activation barrier. The XPhos Pd G3 pre-catalyst ensures a sustained concentration of the active monoligated Pd(0) species, while K₃PO₄ serves as an effective base.
Step-by-Step Methodology:
-
Vessel Preparation: To a 10 mL microwave vial equipped with a magnetic stir bar, add the 4-chloroacridine (1.0 eq., e.g., 0.2 mmol), the arylboronic acid (1.5 eq., 0.3 mmol), and finely ground potassium phosphate (K₃PO₄) (3.0 eq., 0.6 mmol).
-
Catalyst Addition: In a glovebox or under a stream of argon, add the XPhos Pd G3 pre-catalyst (2 mol%, 0.004 mmol).
-
Solvent Addition: Add anhydrous 1,4-dioxane (2 mL) and deionized water (0.2 mL) (10:1 v/v). The small amount of water can aid in the dissolution of the base and facilitate transmetalation.
-
Reaction Setup: Seal the vial with a crimp cap. Purge the vessel with argon for 5 minutes.
-
Microwave Irradiation: Place the vial in a microwave reactor. Heat the reaction mixture to 120 °C for 45-90 minutes.
-
Scientist's Note: Monitor the reaction progress by TLC or LC-MS after a set time. Over-extending the reaction time can lead to decomposition.
-
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL). Filter through a pad of Celite® to remove inorganic salts and the catalyst residue. Wash the pad with additional ethyl acetate (10 mL).
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 4-aryl-acridine product.
Protocol 2: Buchwald-Hartwig Amination of a 4-Bromoacridine
This protocol is based on established methods for coupling hindered primary amines.[5][8][9][16]
-
Objective: To couple a 4-bromoacridine with a primary or secondary amine.
-
Rationale: The combination of a bulky, electron-rich biarylphosphine ligand (BrettPhos) and a strong, non-nucleophilic base (KOtBu) is highly effective for challenging C-N bond formations.[10] Toluene is an excellent solvent for this transformation.
Step-by-Step Methodology:
-
Vessel Preparation: In a glovebox, add the 4-bromoacridine (1.0 eq., e.g., 0.2 mmol), BrettPhos Pd G4 pre-catalyst (2.5 mol%, 0.005 mmol), and potassium tert-butoxide (KOtBu) (1.4 eq., 0.28 mmol) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Scientist's Note: KOtBu is highly hygroscopic. Ensure it is handled under strictly anhydrous conditions.
-
-
Reagent Addition: Add anhydrous toluene (2 mL). Then, add the amine coupling partner (1.2 eq., 0.24 mmol). If the amine is a solid, add it with the other solids in Step 1.
-
Reaction Setup: Seal the Schlenk tube and remove it from the glovebox.
-
Heating: Place the tube in a preheated oil bath at 110 °C. Stir vigorously for 12-24 hours.
-
Scientist's Note: The reaction progress should be monitored by LC-MS. For particularly hindered amines, longer reaction times or slightly higher temperatures (up to 130 °C in a sealed tube) may be necessary.
-
-
Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to obtain the 4-aminoacridine derivative.
References
- Benchchem. (n.d.). Technical Support Center: Synthesis of Benz(b)acridine.
- Ma, D., & Cai, Q. (2019). Upgrading Cross-Coupling Reactions for Biaryl Syntheses. Accounts of Chemical Research, 52(1), 135-147.
- Sha, S. C., et al. (2020). Mechanism-Inspired Ligand Design for Efficient Copper-Catalyzed C–N Coupling of Aryl and Heteroaryl Chlorides. Journal of the American Chemical Society, 142(30), 13054-13064.
- Zawada, K., et al. (2017). Dependence of the Reactivity of Acridine on Its Substituents: A Computational and Kinetic Study. The Journal of Organic Chemistry, 82(17), 8949-8960.
- Vantourout, J. C., et al. (2021). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners.
- Altenhoff, G., et al. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature.
- Wolf, C., & Xu, H. (2008). Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards. The Journal of Organic Chemistry, 73(1), 162-167.
- OpenChemHub. (2024, January 10). Ligand design for cross-couplings: phosphines [Video]. YouTube.
- Sherwood, T. C., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(6), 2410-2413.
- Benchchem. (n.d.). Technical Support Center: Synthesis of 5,7-Dimethylbenz(c)acridine.
- Benchchem. (n.d.). Technical Support Center: Overcoming Steric Hindrance in Reactions with Diethyl 4-Bromobutylphosphonate.
- Kennedy, C. R., et al. (2018). Synthesis of Acridines through Alkyne Addition to Diarylamines. Molecules, 23(11), 2867.
- MilliporeSigma. (n.d.). Cross-Coupling Reactions Guide.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Acridine.
- Chen, Y., et al. (2021). Non-C2-Symmetric Bis-Benzimidazolium Salt Applied in the Synthesis of Sterically Hindered Biaryls. Molecules, 26(21), 6683.
-
Albert, A., & Ritchie, B. (1943). 9-aminoacridine. Organic Syntheses, 23, 5. [Link]
- Huffman, L. M., et al. (2019). Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Shields, J. D., & Sanford, M. S. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
- Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1034-1042.
- Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1034-1042.
- Postnikov, P. S., et al. (2022). Preparation and Evaluation of Sterically Hindered Acridine Photocatalysts.
- Ford, L., & Fairlamb, I. J. S. (2022). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers in Chemical Engineering, 4.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- WuXi AppTec. (2024, November 25). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Acridine | Pharmaguideline [pharmaguideline.com]
- 2. jmcct.com [jmcct.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Frontiers | How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture [frontiersin.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis [dspace.mit.edu]
- 17. Non-C2-Symmetric Bis-Benzimidazolium Salt Applied in the Synthesis of Sterically Hindered Biaryls [mdpi.com]
Technical Support Center: Purification of Brominated Acridines
Introduction
The separation of mono-bromoacridine (e.g., 9-bromoacridine or 2-bromoacridine) from its di-bromo analogs (e.g., 2,7-dibromoacridine) is a critical challenge in the synthesis of OLED materials and pharmaceutical intermediates. The structural similarity between these species often leads to co-elution in chromatography and co-crystallization in solid-phase purification.
This guide provides a self-validating workflow to resolve these impurities, focusing on exploiting subtle differences in polarity (dipole moment) and solubility .
Module 1: Analytical Separation (HPLC/UPLC)
The Problem: Standard C18 columns often fail to resolve mono- and di-bromo acridines because the additional bromine atom adds lipophilicity without significantly altering the hydrodynamic radius or pKa.
Troubleshooting Guide
Q1: My peaks are co-eluting or showing "shoulders" on a C18 column. How do I improve resolution?
A: You must switch the separation mechanism from pure hydrophobicity to pi-pi (
-
The Fix: Switch to a Phenyl-Hexyl or PFP (Pentafluorophenyl) stationary phase.
-
The Logic: Acridines are planar, electron-deficient heteroaromatics. The additional bromine atom on the di-bromo impurity changes the electron density of the rings. Phenyl-based columns interact with these pi-electrons differently than C18 alkyl chains, often providing the necessary selectivity factor (
) to separate the species [1, 3].
Q2: The peaks are tailing severely, making integration impossible.
A: This is caused by the interaction of the basic acridine nitrogen (pKa ~5.6) with residual silanols on the silica backbone.
-
The Fix: Add a "silanol blocker" or control pH.
-
Acidic Method (Preferred for MS): Use 0.1% Formic Acid or TFA. This protonates the nitrogen (
), preventing silanol interaction, though it may reduce retention time. -
Basic Method (High pH resistant columns only): Use 10mM Ammonium Bicarbonate (pH 10). This keeps the acridine neutral (
), increasing retention and improving peak shape.
-
Recommended HPLC Conditions
| Parameter | Standard Protocol | Advanced Resolution Protocol |
| Column | C18 (3.5 µm) | PFP (Pentafluorophenyl) or Phenyl-Hexyl |
| Mobile Phase A | Water + 0.1% TFA | Water + 10mM Ammonium Formate |
| Mobile Phase B | Acetonitrile | Methanol (Promotes |
| Gradient | 50-90% B linear | Isocratic hold (e.g., 65% B) for max resolution |
| Detection | UV 254 nm | UV 254 nm / MS (ESI+) |
Method Development Workflow
Figure 1: Decision matrix for optimizing HPLC separation of halogenated acridines. Note the priority of peak shape (silanol suppression) before selectivity.
Module 2: Preparative Purification (Flash & Recrystallization)
The Problem: Flash chromatography is expensive for large scales, and acridines often streak on silica. Recrystallization is preferred but requires finding the "sweet spot" where the di-bromo impurity precipitates while the mono-bromo stays in solution (or vice versa).
Troubleshooting Guide
Q3: I am seeing a yellow smear on my Flash column instead of distinct bands.
A: The acridine is protonating on the acidic silica gel.
-
The Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexane before loading. Include 0.5% TEA in your mobile phase. This neutralizes the silica surface and allows the acridine to elute as a compact band [4].
Q4: How do I separate them by Recrystallization?
A: Di-bromo acridines are generally less soluble and have higher melting points than mono-bromo derivatives due to increased molecular weight and symmetry (stacking efficiency).
-
The Protocol (Solubility Differential):
-
Dissolve the crude mixture in boiling Toluene or Chloroform (Good solubility for both).
-
Slowly add Ethanol or Hexane (Anti-solvent) until the solution turns slightly turbid.
-
Re-heat to clarify, then let cool very slowly to Room Temperature.
-
Result: The di-bromo species (2,7-dibromo) typically crystallizes out first. The mono-bromo species remains in the mother liquor.
-
Validation: Check the precipitate vs. the filtrate by TLC/HPLC.
-
Q5: What if they co-crystallize?
A: Use Nitrobenzene or DMF for high-temperature recrystallization. The high polarity of these solvents can disrupt the non-specific stacking of the mono-bromo impurity, leaving the more symmetrical di-bromo crystal lattice intact [2].
Purification Strategy Map
Figure 2: Strategic workflow for selecting the purification method based on scale and solubility properties.
Module 3: Prevention (Reaction Control)
The best purification is preventing the impurity during synthesis.
-
Stoichiometry: If targeting the Mono-bromo , use a slight deficit of the brominating agent (0.95 eq of NBS or
). It is easier to separate unreacted starting material (non-polar) from mono-bromo than it is to separate mono- from di-bromo. -
Temperature: Kinetic control is key. Keep temperatures low (
to ) during the addition of bromine to favor mono-substitution at the most active site (usually C2 or C9 depending on substituents) [5].
References
-
Sielc Technologies. (n.d.). Separation of Acridine on Newcrom R1 HPLC column. Retrieved from [Link]
-
University of Rochester. (n.d.). Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
-
Chromatography Forum. (2015). HPLC separation of related halogenated aromatic. Retrieved from [Link]
-
Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine.[1] Vol. 11, No. 3, 447-452. Retrieved from [Link]
-
ResearchGate. (2018). Bromination of Acridine. Retrieved from [Link]
Sources
Optimizing sublimation temperature for acridine-based OLED materials
Welcome to the technical support center for the optimization of acridine-based materials for Organic Light-Emitting Diodes (OLEDs). This guide is designed for researchers, materials scientists, and process engineers working on the fabrication of high-performance OLED devices. Here, we address common challenges encountered during the crucial thermal sublimation stage, providing not just solutions but also the underlying scientific principles to empower your experimental design.
Section 1: Fundamentals of Sublimation for Acridine-Based Materials
This section covers the core concepts you need to understand before stepping into the lab.
Q1: What is thermal sublimation, and why is it the preferred purification and deposition method for acridine-based OLED materials?
A: Sublimation is a phase transition where a substance changes directly from a solid to a gas, bypassing the liquid phase. This process is conducted under high vacuum. For OLED materials, including acridine derivatives, it serves two critical functions:
-
Purification: Most organic small molecules for OLEDs do not have a stable liquid phase at low pressure. Temperature gradient sublimation allows for the separation of the desired compound from less volatile starting materials and more volatile impurities. Even minor impurities can act as charge traps or quenching sites within a device, severely limiting its efficiency and operational lifetime. Materials purified by sublimation consistently lead to improved OLED performance.
-
Deposition: In a high-vacuum environment, the gaseous molecules travel in a line-of-sight path and condense onto a cooler substrate, forming a highly uniform, solvent-free thin film. This method, known as vacuum thermal evaporation (VTE), is essential for building the multi-layered architecture of an OLED with precise thickness control.
Q2: What are the primary factors that determine the sublimation temperature of a specific acridine derivative?
A: The ideal sublimation temperature is a function of the material's intrinsic properties and the experimental conditions. The key factors are:
-
Molecular Weight & Structure: Generally, as molecular weight increases, higher temperatures are needed to provide enough energy to overcome intermolecular forces. However, the molecular structure is more critical. The rigid, planar nature of the acridine core is beneficial, but bulky side groups can alter intermolecular packing and affect the energy required for sublimation.
-
Intermolecular Forces: Sublimation requires molecules to overcome the attractive forces holding them together in the solid state (van der Waals forces, π-π stacking). Acridine derivatives with strong intermolecular interactions will have a higher sublimation temperature.
-
Vapor Pressure: A substance's ability to sublime is directly related to its vapor pressure. The sublimation temperature is the point at which the material's vapor pressure is sufficient to produce a desired deposition rate under a given vacuum level.
-
Vacuum Level: The pressure inside the chamber is a critical parameter. A lower chamber pressure (higher vacuum) reduces the temperature required for sublimation to occur, which is beneficial for thermally sensitive materials.
Q3: How does an incorrect sublimation temperature impact the final OLED device?
A: The choice of sublimation temperature has a direct and profound impact on both the quality of the deposited film and the performance of the final device.
-
Temperature Too Low: Results in an impractically low deposition rate, extending process times and increasing the risk of contamination from residual gases in the vacuum chamber. The film may also exhibit poor adhesion or non-uniformity.
-
Temperature Too High: This is a more severe issue. It can lead to the thermal decomposition of the acridine compound, creating impurities that are co-deposited into the film. This degrades the material's photoluminescent quantum yield and introduces defects. It can also cause "spitting," where clumps of material are ejected from the source, creating a rough and defective film morphology. Ultimately, this leads to devices with low efficiency, high leakage currents, and drastically reduced operational stability.
Section 2: Protocol for Determining Optimal Sublimation Temperature (T_sub)
This section provides a systematic, self-validating workflow for identifying the optimal sublimation temperature for a novel acridine-based material.
Experimental Workflow
The process begins with thermal analysis to establish a baseline, followed by iterative sublimation tests and film characterization.
Caption: Workflow for optimizing sublimation temperature.
Step-by-Step Methodology
-
Step 1: Initial Material Characterization (TGA/DSC)
-
Objective: To determine the safe upper-temperature limit.
-
Protocol:
-
Perform Thermogravimetric Analysis (TGA) on the synthesized acridine material. This identifies the decomposition temperature (T_d), typically defined as the temperature at which 5% mass loss occurs.
-
Perform Differential Scanning Calorimetry (DSC) to identify the glass transition temperature (T_g) and melting point (T_m). A high T_g is desirable for morphological stability in the final device.
-
-
Causality: TGA is non-negotiable. You must know the T_d to avoid destroying your material during sublimation. The sublimation temperature will always be significantly lower than T_d.
-
-
Step 2: Preliminary Sublimation Test Run
-
Objective: To find the approximate temperature at which sublimation begins.
-
Protocol:
-
Load the material into a suitable evaporation source (e.g., a quartz crucible).
-
Pump the chamber down to a high vacuum (typically < 5 x 10⁻⁶ Torr).
-
Set the initial source temperature to a conservative value (e.g., T_d - 70°C).
-
Slowly ramp the temperature up while monitoring the deposition rate with a quartz crystal microbalance (QCM). Note the temperature at which you first see a stable, non-zero deposition rate.
-
-
-
Step 3: Systematic Temperature Bracketing
-
Objective: To identify a temperature that provides a stable, controllable deposition rate.
-
Protocol:
-
Using the onset temperature from Step 2 as a starting point, perform a series of short deposition runs at temperatures in ±5°C increments.
-
For each temperature, allow the rate to stabilize and record the average rate and the stability over time.
-
-
Target: A typical target rate for many organic layers is 0.1 to 0.2 nanometers per second (1-2 Å/s). A slow, controlled deposition generally leads to higher quality, more uniform films.
-
-
Step 4: Thin Film Characterization (Validation)
-
Objective: To correlate sublimation temperature with film quality.
-
Protocol:
-
Deposit thin films (e.g., 30-50 nm) onto appropriate substrates (e.g., silicon for AFM, quartz for optical measurements) at several of the most stable temperatures identified in Step 3.
-
Atomic Force Microscopy (AFM): Analyze the surface roughness and morphology. A smooth, amorphous film is usually desired.
-
UV-Vis and Photoluminescence Spectroscopy: Confirm that the optical properties of the film match the pristine material, indicating no decomposition has occurred. Combining reflection and transmission spectrophotometry can accurately determine the film's thickness and optical constants.
-
-
Trustworthiness: This step is your self-validation checkpoint. If the film morphology is poor or the optical properties are degraded, the sublimation temperature is not optimal, regardless of the deposition rate's stability.
-
-
Step 5: Device Fabrication and Testing
-
Objective: The ultimate validation of the chosen T_sub.
-
Protocol:
-
Fabricate simplified OLED structures using the acridine material deposited at the top 2-3 candidate temperatures.
-
Measure key device metrics: Current Density-Voltage-Luminance (J-V-L) characteristics, External Quantum Efficiency (EQE), and operational lifetime.
-
The optimal sublimation temperature is the one that yields the best overall device performance.
-
-
Section 3: Troubleshooting Guide
Even with a robust protocol, issues can arise. This section addresses the most common problems in a Q&A format.
Troubleshooting low PLQY in acridine-based TADF emitters
Technical Support Ticket: #TADF-ACR-001 Subject: Troubleshooting Low PLQY in Acridine-Based Emitters (e.g., DMAC-TRZ) Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
Welcome to the LuminiSpec Technical Support Center
I understand you are seeing lower-than-expected Photoluminescence Quantum Yield (PLQY) in your acridine-based TADF (Thermally Activated Delayed Fluorescence) emitters. This is a common bottleneck with donors like 9,9-dimethyl-9,10-dihydroacridine (DMAC) .
Unlike standard fluorescence, TADF relies on harvesting triplet excitons (
Below is a diagnostic protocol designed to isolate the root cause of your efficiency loss.
Phase 1: The "Silent Killer" – Purity & Synthesis Artifacts
Q: My NMR looks clean, but my PLQY is <40%. Could it still be an impurity?
A: Yes. Standard NMR is often insufficient for TADF materials. Acridine-based emitters are typically synthesized via Buchwald-Hartwig cross-coupling. Residual catalysts (Palladium) or unreacted halides (Bromine/Iodine traces) act as heavy-atom quenchers . They enhance Spin-Orbit Coupling (SOC) in a way that favors non-radiative decay or intersystem crossing to non-emissive states, rather than the desired Reverse Intersystem Crossing (RISC).
The Fix: Sublimation Recrystallization often traps solvent molecules in the lattice, which can also quench triplets via high-frequency vibrations (O-H or C-H stretch). You must sublime your material.
Protocol: Gradient Sublimation
-
Load: Place crude material in the source zone of a quartz tube.
-
Vacuum: Pump down to
Torr (high vacuum is non-negotiable). -
Gradient:
-
Zone 1 (Source):
-
Zone 2 (Product):
-
Zone 3 (Impurities): Ambient
-
-
Harvest: Collect only the middle fraction. Discard the volatile "ash" and the non-volatile residue.
Phase 2: Environmental Diagnosis (Oxygen & Aggregation)
Q: My material glows brightly in the flask but is dim in a film. Why?
A: This suggests Aggregation-Caused Quenching (ACQ) or Oxygen Quenching . Acridine rings are planar and prone to
Diagnostic Workflow (Graphviz):
Figure 1: Decision matrix for isolating environmental quenching factors.
Experimental Validation: Compare the PLQY of DMAC-TRZ (a standard reference) under different conditions. If your data does not look like the "Vacuum" column below, you have an oxygen leak.
| Condition | PLQY (Air) | PLQY (Vacuum/N2) | Diagnosis |
| Solution (Toluene) | ~15-20% | ~60-80% | Normal TADF behavior. |
| Neat Film | <10% | <20% | ACQ . The molecules are stacking. |
| Doped Film (mCP) | ~30% | ~90% | Ideal. Matrix prevents stacking and reduces |
Phase 3: Solid-State Engineering (Host Selection)
Q: I doped my emitter into a host, but the PLQY is still low. Is the host "killing" the emitter?
A: Likely.[1] In TADF, the host is not just a spacer; it is an energy barrier. Two common failures occur in acridine systems:
-
Triplet Back-Transfer: If Host
< Emitter , the excitons drain from the emitter to the host and decay non-radiatively. -
Polarity-Induced Quenching: Highly polar hosts (like DPEPO) can stabilize the Charge Transfer (CT) state too much, widening the
gap or inducing conformational disorder.
The "Conformer" Trap: Acridine-TRZ molecules exist in two shapes:
-
Bent (Ground State):
-conjugated, large , No TADF . -
Orthogonal (Excited State): Decoupled, small
, Efficient TADF .
If your host matrix is too rigid or packs too tightly around the "Bent" form, it may mechanically prevent the molecule from twisting into the "Orthogonal" state required for emission. This is known as conformational locking.
Host Selection Guide:
| Host Material | Triplet Energy ( | Polarity | Recommendation |
| CBP | 2.56 eV | Low | Risk. |
| mCP | 2.90 eV | Medium | Good for green emitters. |
| DPEPO | 3.00 eV | High | Excellent for blue emitters, but high polarity can redshift emission. |
| PPF | 3.10 eV | Low | Best for high-energy blue acridines (minimizes polaron quenching). |
Phase 4: Intrinsic Molecular Issues
Q: Everything is pure and deoxygenated, but PLQY is mediocre (~50%). What now?
A: You might be fighting Non-Radiative Decay (
The Solution: Rigidification
-
Chemical Modification: Add methyl or phenyl groups to the acridine positions (e.g., tetramethyl-acridine) to sterically hinder the butterfly vibration.
-
Topological Constraint: Switch from Acridine to Acridone (adds a ketone bridge) or Phenoxazine (stiffer) if the specific energy levels allow.
Mechanistic Pathway (Graphviz):
Figure 2: Kinetic competition in TADF. To fix low PLQY, you must maximize RISC (Green) and minimize knr/Quenching (Red).
References
-
Uoyama, H., et al. "Highly efficient organic light-emitting diodes from delayed fluorescence." Nature, 2012.
-
Tsai, W. L., et al. "A novel high triplet energy host for blue TADF emitters."[2] Chemical Communications, 2015. (Discusses DPEPO vs mCP).
-
Zhang, D., et al. "Acceptor-Donor-Acceptor Type TADF Emitters...". Journal of the American Chemical Society, 2016. (Details on DMAC-TRZ and conformational dynamics).
-
Dos Santos, P. L., et al. "Engineering the singlet–triplet energy splitting in a TADF molecule." Advanced Science, 2018. (Conformational disorder analysis).
-
Data on Sublimation vs Recrystallization: Adesis Inc.[3] Whitepaper on Purification.
Sources
Technical Support Center: Strategies for Removing Palladium Catalyst Residues from Acridine Intermediates
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing the critical challenge of removing palladium catalyst residues from acridine-containing intermediates. The unique chemical nature of the acridine scaffold, with its nitrogen-containing heterocyclic structure, presents specific hurdles in achieving the stringent purity levels required for pharmaceutical applications. This resource provides in-depth troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these purification challenges.
The Challenge with Acridine Intermediates
Acridine and its derivatives are privileged scaffolds in medicinal chemistry. However, the nitrogen atoms within the acridine ring system can act as strong ligands, forming stable complexes with palladium.[1] This chelation can render the palladium less accessible to standard removal techniques, making purification a non-trivial task.[1] This guide will walk you through a systematic approach to effectively remove these persistent residues.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the palladium removal process in a question-and-answer format.
Issue 1: My initial filtration/work-up failed to remove a significant amount of palladium.
-
Question: I've performed a standard aqueous work-up and filtration through Celite®, but my ICP-MS analysis still shows high ppm levels of palladium. What's going on?
-
Answer: This is a common scenario, especially with acridine-based compounds. The issue likely lies in the nature of the residual palladium. It may not be present as easily filterable, heterogeneous particles. Instead, you could be dealing with soluble, homogeneous palladium species complexed with your acridine intermediate, solvents, or ligands.[2] Simple filtration is often only effective for removing heterogeneous catalysts like palladium on carbon (Pd/C) or precipitated palladium black.[1][2]
dot
Caption: Initial troubleshooting for high palladium levels.
Issue 2: My product loss is unacceptably high after using activated carbon.
-
Question: I used activated carbon to remove palladium, and while the palladium levels decreased, I lost a significant portion of my acridine intermediate. How can I prevent this?
-
Answer: Activated carbon is a highly effective adsorbent, but it can be non-selective, leading to the adsorption of your product along with the palladium catalyst.[1][3] This is a known drawback.[3]
Solutions to Mitigate Product Loss:
-
Reduce the Amount of Activated Carbon: Use the minimum amount necessary for effective palladium removal. Start with a smaller weight percentage (e.g., 1-5 wt% relative to your crude product) and optimize from there.[1]
-
Optimize Contact Time and Temperature: Shorter stirring times and lower temperatures may reduce product adsorption while still being effective for palladium removal.
-
Solvent Selection: The choice of solvent can influence the adsorption of your product. Experiment with different solvents to find one that maximizes palladium adsorption while minimizing product loss.
-
Alternative Adsorbents: Consider using a more selective metal scavenger, which is designed to bind specifically to palladium.[4][5]
-
Issue 3: I've tried a scavenger, but the palladium levels are still above the acceptable limit.
-
Question: I treated my reaction mixture with a thiol-based silica scavenger, but the palladium levels are still not meeting the ICH guidelines (e.g., < 10 ppm). What can I do to improve the scavenger's performance?
-
Answer: The effectiveness of a metal scavenger is highly dependent on the specific reaction conditions and the nature of the palladium species.[3] If a scavenger is underperforming, consider the following optimizations:
-
Increase Temperature: Gently heating the mixture (e.g., to 40-60 °C) can increase the rate of scavenging.[3]
-
Extend Treatment Time: Allow for a longer stirring time (e.g., 18-24 hours) to ensure complete binding of the palladium to the scavenger.[6]
-
Screen Different Scavengers: Not all scavengers are created equal. Thiol-based scavengers are common, but you might have better success with amine-based or other specialized scavengers. It's often necessary to screen a variety of scavengers to find the most effective one for your specific system.[6]
-
Sequential Treatment: A combination of methods can be highly effective. For example, an initial treatment with an aqueous wash of a chelating agent like N-acetyl cysteine, followed by a solid-supported scavenger, can significantly reduce palladium levels.[6]
-
Frequently Asked Questions (FAQs)
Q1: Why is removing residual palladium from my acridine intermediates so critical?
A1: There are two primary reasons:
-
Regulatory Compliance and Toxicity: Regulatory bodies like the FDA and EMA have strict limits on the amount of residual palladium in active pharmaceutical ingredients (APIs) due to its potential toxicity.[7][8]
-
Scientific Integrity: Residual palladium can interfere with downstream synthetic steps and biological assays, leading to unreliable and irreproducible results.
Q2: What are the main methods for removing palladium catalysts?
A2: The most common methods include:
-
Adsorption: Using materials like activated carbon or silica gel.[3][4]
-
Metal Scavenging: Employing solid-supported reagents with functional groups that have a high affinity for palladium (e.g., thiol or amine functionalized silica).[3][4][9]
-
Extraction: Using aqueous solutions of chelating agents to pull the palladium out of the organic phase.
-
Crystallization: Purifying the product through recrystallization, although this can sometimes concentrate the metal impurities.[8]
Q3: How do I choose the best palladium removal method for my specific acridine intermediate?
A3: The optimal method depends on several factors:
-
The nature of the palladium species: Is it heterogeneous (e.g., Pd/C) or a soluble, homogeneous complex?
-
The properties of your product: Consider its solubility and stability.
-
The required purity level: The acceptable limit for your final compound will dictate the necessary rigor of the purification method.
-
The scale of your reaction: Some methods are more amenable to large-scale production than others.
dot
Caption: Decision workflow for selecting a palladium removal method.
Q4: How can I quantify the amount of residual palladium in my sample?
A4: The industry-standard methods for quantifying trace levels of palladium in APIs are:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) [7][10]
-
Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) [11]
-
Atomic Absorption Spectroscopy (AAS) [7]
For more rapid, semi-quantitative screening during process development, fluorometric-based assays are also available.[7][10][11]
Experimental Protocols
Protocol 1: Palladium Removal Using Activated Carbon
This protocol is a good first-line approach for many systems, but be mindful of potential product loss.
-
Dissolution: Dissolve the crude acridine intermediate in a suitable organic solvent (e.g., THF, EtOAc, or DCM).
-
Addition of Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[1]
-
Stirring: Stir the suspension at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.[1][3] The optimal time should be determined experimentally.
-
Filtration: Filter the mixture through a pad of Celite® to completely remove the activated carbon. A thick pad is recommended to prevent fine carbon particles from passing through.[1]
-
Washing: Wash the Celite® pad with fresh solvent to ensure full recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Palladium Removal Using a Solid-Supported Metal Scavenger
This method is generally more selective than activated carbon.
-
Dissolution: Dissolve the crude acridine intermediate in an appropriate solvent.
-
Scavenger Selection and Addition: Select a suitable scavenger (e.g., a thiol-functionalized silica gel like MP-TMT or Si-TMT).[3][4] Add the scavenger to the solution (typically 3-5 equivalents relative to the initial amount of palladium catalyst).
-
Stirring: Stir the mixture at room temperature or an elevated temperature (e.g., 40-60 °C) for 4 to 24 hours.
-
Filtration: Filter off the solid scavenger.
-
Washing: Wash the scavenger with fresh solvent.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure.
Data on Method Effectiveness
The following table summarizes the efficiency of various palladium removal techniques as reported in the literature. These results serve as a general guide to what can be achieved.
| Method | Initial Pd Level (ppm) | Final Pd Level (ppm) | Reference |
| Activated Carbon | 300 | <1 | [3] |
| MP-TMT Scavenger | 33,000 | <200 | [4] |
| Si-TMT Scavenger | > target | < target | [3] |
| N-acetyl cysteine wash followed by SEM-26 scavenger | 8,600 | <10 | [6] |
| Column Chromatography + Scavenging Resin | Varied | <50 | [12][13] |
References
- Palladium catalyst recovery using scavenger resin - SpinChem.
- Palladium Detection for API Purification - Arbor Assays.
- Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium.
-
Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen - PMC. Available at: [Link]
-
Using Metal Scavengers to Remove Trace Metals such as Palladium - Biotage. Available at: [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. Available at: [Link]
-
Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin - SciSpace. Available at: [Link]
-
Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. Available at: [Link]
-
Palladium scavenging: From 1% to within ICH limits - Onyx Scientific. Available at: [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques | ACS Medicinal Chemistry Letters. Available at: [Link]
-
How to Remove Palladium in three easy steps - Biotage. Available at: [Link]
-
CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings Available - Books. Available at: [Link]
-
Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds - MDPI. Available at: [Link]
-
Evaluation of activated carbon and bio-polymer modified activated carbon performance for palladium and platinum removal | Request PDF - ResearchGate. Available at: [Link]
-
How can i remove palladium Pd catalyst easily? - ResearchGate. Available at: [Link]
-
Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 - Green Chemistry (RSC Publishing). Available at: [Link]
- US7084287B2 - Method of removing palladium - Google Patents.
-
Study of Extraction of Palladium from Nitric Acid Solutions with Nitrogen-Containing Compounds, as Applied to Recovery of Fission Palladium from Spent Nuclear Fuel of Nuclear Power Plants: 3. Optimization of Extraction Process for Palladium Recovery and Refining - ResearchGate. Available at: [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC. Available at: [Link]
-
Your trick to remove residual palladium : r/Chempros - Reddit. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biotage.com [biotage.com]
- 5. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 6. onyxipca.com [onyxipca.com]
- 7. arborassays.com [arborassays.com]
- 8. biotage.com [biotage.com]
- 9. spinchem.com [spinchem.com]
- 10. pharmtech.com [pharmtech.com]
- 11. Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Guide: Acridine (DMAC) vs. Phenoxazine (PXZ) Donors in TADF OLEDs
Executive Summary
In the design of Thermally Activated Delayed Fluorescence (TADF) emitters, the choice of donor moiety dictates the delicate balance between the singlet-triplet energy gap (
The Verdict:
-
Select PXZ when maximizing Reverse Intersystem Crossing (
) and achieving red-shifted (narrow bandgap) emission is the priority. PXZ is a stronger electron donor with distinct vibronic coupling advantages but suffers from conformational heterogeneity. -
Select DMAC for blue/green emission , narrower emission spectra , and superior electrochemical stability . Its rigid dimethyl bridge restricts conformational flux, improving color purity and device operational lifetime.
Molecular Architecture & Electronic Properties[1][2][3][4][5][6][7][8]
The fundamental difference lies in the bridging atom at the 10-position (relative to nitrogen at 9/10). This structural variance governs the donor strength and steric hindrance.
Structural Logic
-
Phenoxazine (PXZ): Contains an Oxygen bridge. The high electronegativity of oxygen, combined with the nitrogen lone pair, makes PXZ a stronger electron donor (higher HOMO). However, the molecule adopts a "butterfly" shape capable of flipping between quasi-axial and quasi-equatorial conformations. This heterogeneity often leads to broadened emission spectra.
-
Acridine (DMAC): Contains a C(CH
) bridge. The bulky methyl groups provide significant steric hindrance, forcing a nearly orthogonal twist relative to the acceptor. This rigidity minimizes conformational disorder and weakens the donor strength compared to PXZ, stabilizing the HOMO.
Mechanistic Pathway Diagram
The following diagram illustrates how the structural difference propagates through the photophysical mechanism.
Figure 1: Causal link between molecular bridge, electronic levels, and emission characteristics.
Quantitative Performance Comparison
The following data summarizes typical performance metrics when these donors are paired with common acceptors (e.g., Triazine (TRZ) or Dibenzo[a,j]phenazine).
| Feature | Phenoxazine (PXZ) | Acridine (DMAC) | Implications |
| Donor Strength | Strong | Moderate | PXZ yields lower energy CT states (Red/Orange/Green). |
| HOMO Level | ~ -5.10 eV | ~ -5.35 eV | DMAC is harder to oxidize, improving stability. |
| Very Small (< 0.05 eV) | Small (< 0.10 eV) | PXZ often achieves faster | |
| Higher | |||
| FWHM | Broad (80-100 nm) | Narrower (60-80 nm) | DMAC is preferred for pure blue/green applications. |
| Conformation | Heterogeneous (Axial/Eq) | Homogeneous | PXZ requires careful host selection to lock conformation. |
Key Insight: While PXZ often yields higher theoretical efficiency due to vanishingly small
Experimental Protocol: Validating TADF Mechanism (TRPL)
To objectively compare these donors in your specific acceptor system, you must measure the Transient Photoluminescence (TRPL) to quantify the delayed component.
Objective: Distinguish between Prompt Fluorescence (PF) and Delayed Fluorescence (DF) to calculate
Required Equipment
-
Nd:YAG Laser (355nm or 375nm excitation).
-
Streak Camera or TCSPC (Time-Correlated Single Photon Counting) module.
-
Cryostat (77K to 300K).
Step-by-Step Methodology
-
Sample Preparation (Oxygen Scavenging is Critical):
-
Prepare doped films (e.g., 10 wt% emitter in mCP or DPEPO host).
-
Crucial: Encapsulate films in a glovebox (
ppm ) or measure in vacuum. Oxygen quenches the triplet state, destroying the TADF signal. -
Why: PXZ triplets are highly sensitive; DMAC is slightly more robust but still requires encapsulation.
-
-
Variable Temperature Measurement:
-
Measure PL decay at 77K (Liquid Nitrogen) and 300K .
-
Observation: At 77K, the thermal energy (
) is insufficient to overcome . You should see only the prompt component (nanosecond scale). -
At 300K, if TADF is active, a long-tail component (microsecond scale) will appear.
-
-
Data Analysis & Calculation:
-
Fit the decay curve to a bi-exponential function:
. -
Calculate quantum yields for prompt (
) and delayed ( ) components using the total PLQY ( ): -
Derive
using the standard TADF rate equation: (Note: and ).
-
TRPL Workflow Diagram
Figure 2: Time-Resolved Photoluminescence workflow for validating TADF kinetics.
Device Engineering & Stability
Efficiency Roll-off
-
PXZ: Due to faster
, PXZ emitters often show lower efficiency roll-off at high current densities. The rapid conversion of triplets to singlets prevents Triplet-Triplet Annihilation (TTA). -
DMAC: While efficient, the slightly slower
can lead to triplet accumulation, causing steeper roll-off at high brightness (>1000 cd/m²).
Operational Stability (T95)
-
DMAC Wins: The C-C bonds in the dimethyl bridge are chemically inert. DMAC-based devices generally exhibit longer operational lifetimes (LT95).
-
PXZ Risks: The C-N and C-O bonds in phenoxazine are susceptible to bond dissociation under high-energy exciton density. Furthermore, the "fluttering" of the butterfly core can induce non-radiative decay pathways over time.
Decision Matrix
Use this table to select the correct donor for your application:
| Application Goal | Recommended Donor | Reasoning |
| Deep Blue OLED | DMAC | Weaker donor strength keeps the CT state energy high (blue). Rigid structure ensures narrow FWHM. |
| High-Efficiency Yellow/Red | PXZ | Strong donor strength lowers the bandgap. Fast RISC maximizes EQE. |
| Long Lifetime Device | DMAC | Superior chemical stability and resistance to degradation. |
| White OLED (WOLED) | PXZ | Broad emission spectrum (due to dual conformations) is actually an asset here for coverage. |
References
-
Conformational Heterogeneity in Phenoxazine: Takeda, Y. et al. "Phenothiazine-based TADF emitters with dual conformations for single-molecule white OLEDs." Chemical Science, 2024.[3]
-
Donor Strength & HOMO Levels (PXZ vs DMAC): Skhirtladze, G. et al. "Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence." International Journal of Molecular Sciences, 2023.
-
Comparative Device Performance & Stability: Tsuchiya, Y. et al. "Comparative study of thermally activated delayed fluorescent properties of donor–acceptor and donor–acceptor–donor architectures based on phenoxazine and dibenzo[a,j]phenazine." Beilstein Journal of Organic Chemistry, 2022.[4]
- General TADF Mechanism & Design: Tanaka, H. et al. "Systematic analysis of thermally activated delayed fluorescence in acridine/phenoxazine derivatives." Advanced Materials, (Contextual Reference based on general search results).
Sources
- 1. Comparative study of thermally activated delayed fluorescent properties of donor–acceptor and donor–acceptor–donor architectures based on phenoxazine and dibenzo[a,j]phenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Phenothiazine-based TADF emitters with dual conformations for single-molecule white OLEDs - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Photoluminescence Quantum Yield of Acridine Derivatives
For researchers and professionals in drug development and materials science, understanding the photophysical properties of molecular scaffolds is paramount. Acridine and its derivatives represent a cornerstone class of heterocyclic compounds, prized for their applications as fluorescent probes, photosensitizers, and key components in organic light-emitting diodes (OLEDs).[1][2][3][4][5][6] The efficiency of these applications is fundamentally governed by a critical parameter: the photoluminescence quantum yield (PLQY).
This guide provides an in-depth comparison of the PLQY of various acridine derivatives, supported by experimental data. We will delve into the structural and environmental factors that dictate fluorescence efficiency and present detailed, validated protocols for its accurate measurement, empowering researchers to make informed decisions in their experimental design and material selection.
Understanding Photoluminescence Quantum Yield (PLQY)
The PLQY (Φ) is the direct measure of a fluorophore's efficiency in converting absorbed light into emitted light.[7] It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[8][9][10][11]
A PLQY of 1 (or 100%) signifies that every absorbed photon results in an emitted photon, indicating a highly efficient radiative process. Conversely, a low PLQY suggests that non-radiative decay pathways, such as internal conversion or intersystem crossing, are dominant.[12] For applications requiring bright fluorescence, such as bioimaging or display technologies, a high PLQY is essential.[10][11]
Factors Governing the PLQY of Acridine Derivatives
The fluorescence efficiency of acridine derivatives is not an intrinsic constant but is highly sensitive to both molecular architecture and the surrounding environment.
Molecular Structure
-
Substituent Effects: The electronic nature of substituents on the acridine ring profoundly impacts PLQY. Electron-donating groups (e.g., -NH₂, -OR) often enhance fluorescence by increasing the electron density of the π-system. Conversely, electron-withdrawing groups (e.g., -NO₂, -CN) can sometimes decrease PLQY.[13] For instance, in donor-acceptor type thermally activated delayed fluorescence (TADF) emitters, aryl substituents on the acridine donor moiety modulate emission color and triplet exciton harvesting, directly affecting the PLQY.[13]
-
Structural Rigidity: A planar and rigid molecular structure limits vibrational motions that typically serve as non-radiative decay pathways. This conformational locking enhances the probability of radiative decay, leading to higher quantum yields.
-
The Role of the Nitrogen Heteroatom: The nitrogen atom in the acridine ring introduces a non-bonding electron pair (n-orbital). The presence of a close-lying, non-emissive n-π* excited state can provide an efficient pathway for deactivation, thus quenching fluorescence.[14] The intrinsic fluorescence of the parent acridine molecule is often weak due to this effect. However, coordination of the nitrogen's lone pair to metal ions can block this quenching pathway, leading to a significant enhancement in PLQY.[14]
Environmental Factors
-
Solvent Effects: The polarity of the solvent can alter the energy levels of the excited states. The PLQY of acridine itself varies significantly across different solvents, from 0.42 in methanol to 0.08 in carbon tetrachloride, highlighting the sensitivity to the local environment.[1][15][16]
-
Concentration and Aggregation: At high concentrations, acridine derivatives can form aggregates or excimers, which often have different and typically lower quantum yields than the monomeric species. This phenomenon, known as concentration quenching, is a critical consideration in practical applications.
-
Presence of Quenchers: Dissolved molecular oxygen is a notorious quencher of fluorescence for many organic dyes.[13] Measurements in degassed solutions often show significantly higher PLQY values compared to those in aerated solutions.[13] For example, the PLQY of the TADF emitter DMAC-TRZ drops from 67% in degassed toluene to 21% when exposed to air.[13]
Comparative Performance: PLQY of Acridine Derivatives
The following table summarizes reported PLQY values for a selection of acridine derivatives, illustrating the impact of substitution and environment. This data serves as a valuable baseline for comparing the performance of novel compounds.
| Compound | Solvent/Conditions | Photoluminescence Quantum Yield (Φ) | Reference(s) |
| Acridine | Ethanol | 0.36 | [1] |
| Acridine | Methanol | 0.42 | [1] |
| Acridine | Acetonitrile | 0.28 | [1] |
| Acridine | Carbon tetrachloride | 0.08 | [1] |
| 9-Aminoacridine | Ethanol | 0.61 | [1][16] |
| Acridine Orange | Basic Ethanol | 0.20 | [1] |
| Acridine Orange | (in Keratinocytes) | 0.46 | [17] |
| Acridine Yellow | Ethanol | 0.47 | [1][18] |
| DMAC-TRZ | Toluene (degassed) | 0.67 | [13] |
| DMAC-TRZ | Toluene (aerated) | 0.21 | [13] |
| tBuPh-DMAC-TRZ | Toluene (degassed) | 0.74 | [13] |
| OMePh-DMAC-TRZ | Toluene (degassed) | 0.75 | [13] |
| Acridinyl-Cu(I) Complex | Not specified | ~0.50 | [14] |
Experimental Protocols for PLQY Determination
Accurate determination of PLQY is crucial for validating the performance of a fluorescent compound. There are two primary optical methods: the absolute method and the relative method.[7][8][9]
The Absolute Method using an Integrating Sphere
The absolute method is the most direct and versatile technique, requiring no reference standards.[12] It involves using an integrating sphere to capture all photons emitted and scattered by the sample.[8][9][15] The PLQY is calculated by directly comparing the number of photons emitted by the sample to the number of photons it absorbs.[10] This method is particularly reliable for solid, film, and scattering samples.[10][12]
-
System Configuration: Configure the PLQY system parameters, including the excitation wavelength and the detector's integration time. The integration time should be optimized to achieve a good signal-to-noise ratio without saturating the detector.[19]
-
Blank Measurement: Place a blank reference (e.g., the cuvette with pure solvent) inside the integrating sphere. Irradiate the blank with a monochromatic light source and record two spectra: the scattered excitation light (Lₐ) and the emission region (Eₐ).[8][20]
-
Sample Loading: Replace the blank with the sample solution or solid, ensuring the same geometry within the sphere.[19]
-
Sample Measurement: Irradiate the sample with the same monochromatic light source. Record the scattered excitation light (Lₑ) and the fluorescence emission spectrum (Eₑ).[8][20]
-
Calculation: The PLQY is calculated using the integrated areas of the recorded signals according to the following equation, which accounts for the photons emitted by the sample divided by the photons absorbed by the sample.[8][10]
Φ = (Eₑ - Eₐ) / (Lₐ - Lₑ)
-
Causality: This direct ratio provides an absolute measure because the integrating sphere ensures that nearly all emitted and scattered photons are collected, regardless of their angular distribution. The blank measurement is critical to subtract any background signal and accurately determine the number of photons absorbed by the sample itself.[10]
-
Caption: Workflow for Absolute PLQY Measurement.
The Relative (Comparative) Method
This widely used technique determines the PLQY of an unknown sample by comparing its fluorescence properties to a well-characterized standard with a known quantum yield.[7][8][21]
-
Standard Selection: Choose a suitable quantum yield standard. The standard should absorb and emit in a similar spectral range as the sample to minimize wavelength-dependent measurement errors. Quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) is a common standard for the blue-violet region.[1][7]
-
Prepare Solutions: Prepare a series of dilute solutions of both the standard and the unknown sample. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to prevent inner-filter effects, where the emitted light is reabsorbed by other molecules in the solution.
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the excitation wavelength.[1]
-
Measure Fluorescence: Using a fluorometer, record the fluorescence emission spectrum for each solution, keeping the excitation wavelength and all instrument settings (e.g., slit widths) identical for both the standard and the sample.[1]
-
Data Analysis: Integrate the area under the fluorescence emission curve for each measurement. Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample. The slopes of these plots are proportional to the quantum yields.
-
Calculation: The PLQY of the sample (Φ_sample) is calculated using the following equation:[1][8]
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity (or the slope from the plot)
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
Causality: This comparative approach is valid because, under identical conditions and for optically dilute solutions, the measured fluorescence intensity is directly proportional to the amount of light absorbed and the efficiency of re-emission (the PLQY). By using a standard, instrument-specific factors are effectively cancelled out, allowing for a robust determination. The refractive index correction accounts for the differences in how much light escapes the cuvette in different solvents.
-
Caption: Workflow for Relative PLQY Measurement.
Conclusion
The photoluminescence quantum yield is a critical figure of merit for acridine derivatives, directly correlating to their performance in a wide array of applications. As demonstrated, the PLQY is intricately linked to the molecule's structure and its immediate chemical environment. By understanding these relationships and employing rigorous, validated experimental protocols such as the absolute or relative methods, researchers can accurately characterize their compounds. This guide serves as a foundational resource, enabling scientists and drug development professionals to reliably compare acridine derivatives and select or design molecules with optimal photophysical properties for their specific needs.
References
- CORE. (n.d.). Absolute Measurements of Photoluminescence Quantum Yields of Organic Compounds Using an Integrating Sphere.
- HORIBA. (n.d.). What are Luminescence Quantum Yields?.
- Jakub, S., et al. (2014). Determination of absolute quantum yields of luminescing nanomaterials over a broad spectral range: from the integrating sphere theory to the correct methodology. Taylor & Francis Online.
- Optica Publishing Group. (n.d.). Measurement method for photoluminescent quantum yields of fluorescent organic dyes in polymethyl methacrylate for luminescent solar concentrators.
- AZoM. (2025, October 20). Understanding Photoluminescence Quantum Yield (PLQY) in Emissive Materials.
- Resch-Genger, U., et al. (n.d.). Relative and absolute determination of fluorescence quantum yields of transparent samples.
- ResearchGate. (n.d.). Measurement method for photoluminescent quantum yields of fluorescent organic dyes in polymethyl methacrylate for luminescent solar concentrators.
- Crovini, E., et al. (2024, October 18). Aryl-Substituted Acridine Donor Derivatives Modulate the Transition Dipole Moment Orientation and Exciton Harvesting. ACS Publications.
- EnliTech. (2022, July 6). A Comprehensive Step-by-Step Guide to Absolute PLQY Measurements - Everything You Need to Know!.
- Optica Publishing Group. (n.d.). Uncertainty evaluation of photoluminescence quantum yield measurement in an integrating hemisphere-based instrument.
- ResearchGate. (2024, July 10). Crystal structure, supramolecular framework, hirshfeld surface analysis, and photophysical studies of some acridinium/acridine derivatives prepared by mechanochemical synthesis.
- Ossila. (n.d.). An Introduction to Photoluminescence Quantum Yield (PLQY).
- Crovini, E., et al. (2024, August 20). Aryl-Substituted Acridine Donor Derivatives Modulate the Transition Dipole Moment Orientation and Exciton Harvesting Properties of Donor–Acceptor TADF Emitters. The Journal of Physical Chemistry C.
- BenchChem. (2025). A Technical Guide to the Photophysical Properties of Acridine Derivatives and the Determination of Quantum Yield.
- Li, K., et al. (2024). Enhancement of the intrinsic fluorescence of acridine and its induced circularly polarized luminescence (CPL) in ionic two-coordinate coinage metal complexes. Journal of Materials Chemistry C.
- The Spectral-Luminescent Characteristics of Acridine Dyes in Different Solvents. (n.d.). ResearchGate.
- ResearchGate. (2025, December 25). A review of published data on acridine derivatives with different biological activities.
- Crosby, G. A., & Demas, J. N. (n.d.). Measurement of photoluminescence quantum yields. Review. The Journal of Physical Chemistry.
- Herole, R. A. (2022, December 27). A REVIEW ON ACRIDINE, XANTHENE AND ITS DERIVATIVES: SYNTHESIS, PHYSICAL AND PHARMACOLOGICAL PROPERTIES. Informative Journals.
- Sharma, M., et al. (2018). Medicinal chemistry of acridine and its analogues. PMC.
- Corrêa, T. C., et al. (2023, April 23). Photodynamic Activity of Acridine Orange in Keratinocytes under Blue Light Irradiation. MDPI.
- Edinburgh Instruments. (2023, April 25). What is Quantum Yield?.
- OMLC. (n.d.). Acridine yellow.
- Bentham Science Publisher. (n.d.). Intriguing Classes of Acridine Derivatives as DNA-binding Antitumour Agents: From Pyrimido[5,6,1-de]acridines to Bis(acridine-4-carboxamides).
- Głowacka, I. E., et al. (2022, April 30). Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties. MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. informativejournals.com [informativejournals.com]
- 4. Medicinal chemistry of acridine and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties [mdpi.com]
- 7. d-nb.info [d-nb.info]
- 8. horiba.com [horiba.com]
- 9. tandfonline.com [tandfonline.com]
- 10. azom.com [azom.com]
- 11. ossila.com [ossila.com]
- 12. edinst.com [edinst.com]
- 13. research-repository.st-andrews.ac.uk [research-repository.st-andrews.ac.uk]
- 14. Enhancement of the intrinsic fluorescence of acridine and its induced circularly polarized luminescence (CPL) in ionic two-coordinate coinage metal complexes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 15. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. omlc.org [omlc.org]
- 19. enlitechnology.com [enlitechnology.com]
- 20. researchgate.net [researchgate.net]
- 21. Measurement method for photoluminescent quantum yields of fluorescent organic dyes in polymethyl methacrylate for luminescent solar concentrators [opg.optica.org]
Benchmarking Electron-Donating Strength of 4-Bromo-Acridan
This guide provides a technical benchmark of 4-bromo-acridan (specifically focusing on 4-bromo-9,10-dihydroacridine and its N-substituted analogues) as an electron donor in photoredox catalysis.
Executive Summary: The Role of 4-Bromo-Acridan
In the landscape of organic reductants, acridans (9,10-dihydroacridines) are privileged scaffolds, serving as robust hydride (
The introduction of a bromine atom at the C4 position (or the para-position of the N-phenyl ring, depending on the specific isomer) exerts an inductive electron-withdrawing effect (-I) . This stabilizes the HOMO, shifting the oxidation potential anodically (making it harder to oxidize). Consequently, 4-bromo-acridan serves as a attenuated electron donor , ideal for:
-
Selectivity Control: Avoiding over-reduction of sensitive substrates.
-
Late-Stage Functionalization: The bromo-handle allows for subsequent cross-coupling (e.g., Buchwald-Hartwig) to build complex photocatalysts (like TADF emitters).
-
Mechanistic Probes: Benchmarking reaction kinetics against stronger donors to elucidate SET vs. HAT pathways.
Comparative Benchmarking Data
The following table benchmarks 4-bromo-acridan against standard organic donors. Note that "4-bromo-acridan" typically refers to the core-substituted derivative, which exhibits a higher oxidation potential than the parent acridan.
Table 1: Electrochemical and Thermodynamic Parameters of Acridan Donors
| Donor Compound | Structure | Approx. BDE | Relative Donor Strength | ||
| 10-Methyl-9,10-dihydroacridine | Me-AcrH | +0.56 | +0.18 | ~76 | Strong |
| 10-Phenyl-9,10-dihydroacridine | Ph-AcrH | +0.62 | +0.24 | ~78 | Standard |
| 4-Bromo-10-phenylacridan * | 4-Br-Ph-AcrH | +0.75 - 0.82 (Est.) | +0.37 - 0.44 | ~79 | Attenuated |
| Phenothiazine | PTZ | +0.68 | +0.30 | ~84 | Moderate |
| Hantzsch Ester | HEH | +0.90 | +0.52 | ~69 | Weak (Hydride focused) |
*Values for 4-bromo derivatives are estimated based on Hammett substituent constants (
Experimental Protocols for Benchmarking
To validate the donor strength of your specific 4-bromo-acridan batch, follow these self-validating protocols.
Protocol A: Cyclic Voltammetry (Determination of )
Objective: Measure the thermodynamic oxidation potential to quantify electron-donating ability.
-
Setup: Three-electrode cell (Glassy Carbon working, Pt wire counter, Ag/AgNO
reference). -
Solvent/Electrolyte: Anhydrous MeCN or CH
Cl with 0.1 M -Bu NPF . -
Sample Prep: Dissolve 4-bromo-acridan (1.0 mM) in the electrolyte.
-
Internal Standard: Add Ferrocene (Fc) after the initial scan to calibrate.
-
Measurement: Scan at 100 mV/s from 0 V to +1.5 V.
-
Analysis: Identify the anodic peak current (
). If reversible, calculate . If irreversible (common for acridans due to rapid loss), report (peak anodic potential) or .-
Validation: The
should be positive relative to Ferrocene. A shift of >100 mV vs. Ph-AcrH confirms the electron-withdrawing effect of Bromine.
-
Protocol B: Stern-Volmer Quenching (Kinetic Donor Strength)
Objective: Determine the rate constant of electron transfer (
-
Preparation: Prepare a 10
M solution of the photocatalyst in degassed MeCN. -
Titration: Prepare a stock solution of 4-bromo-acridan (50 mM).
-
Measurement: Measure the emission intensity (
) of the catalyst alone. Sequentially add aliquots of 4-bromo-acridan and measure intensity ( ). -
Plot: Plot
vs. [Quencher]. -
Calculation: The slope is
. Divide by the catalyst lifetime ( ) to get .-
Insight: A lower
compared to Ph-AcrH indicates a higher kinetic barrier to electron transfer, consistent with the weaker thermodynamic driving force.
-
Mechanistic Pathways & Visualization
4-bromo-acridan can operate via two distinct pathways depending on the oxidant and conditions: Stepwise ET/PT (Electron Transfer followed by Proton Transfer) or PCET (Proton-Coupled Electron Transfer).
Figure 1: Acridan Activation Pathways
Caption: Mechanistic bifurcation for 4-bromo-acridan. The presence of Br destabilizes the radical cation intermediate (raising
Strategic Application in Synthesis
Why choose 4-bromo-acridan over the stronger 10-phenylacridan?
-
Tuning Redox Potentials: When a reaction fails due to background reduction of a substrate (e.g., reductive dehalogenation of an aryl iodide), switching to 4-bromo-acridan lowers the reducing power, potentially restoring chemoselectivity.
-
Precursor Utility: The C-Br bond is orthogonal to the N-H or C-H reactivity. It serves as a handle to synthesize Donor-Acceptor (D-A) TADF emitters (e.g., coupling with triazines) or complex acridinium photocatalysts.
-
Radical Stability: The bromine substituent can delocalize spin density in the resulting radical, altering the selectivity of radical-radical coupling reactions.
References
-
Fukuzumi, S., & Ohkubo, K. (2014). Quantitative Evaluation of Electron-Transfer Properties of Organic Photocatalysts. Chemical Science. Link
- Key text for benchmarking acridan/acridinium redox couples.
-
Nicewicz, D. A., et al. (2012). Organic Photoredox Catalysis. Science. Link
- Foundational work on acridinium catalysis and acridan intermedi
-
Romero, N. A., & Nicewicz, D. A. (2016). Organic Photoredox Catalysis. Chemical Reviews. Link
- Comprehensive review including oxidation potentials of various organic donors.
-
Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link
- Source for values to estim
Safety Operating Guide
Strategic Guide for the Compliant Disposal of 4-Bromo-9,9-dimethyl-9,10-dihydroacridine
As a Senior Application Scientist, my foremost objective is to empower our partners in research and development with not only high-performance chemical reagents but also the critical knowledge to manage them safely throughout their lifecycle. The proper disposal of any chemical is as crucial as its synthesis or application. This guide provides a comprehensive, step-by-step protocol for the safe and environmentally responsible disposal of 4-Bromo-9,9-dimethyl-9,10-dihydroacridine, ensuring the safety of laboratory personnel and adherence to regulatory standards.
Hazard Assessment and Waste Profile
This compound is a halogenated heterocyclic organic compound. While a specific Safety Data Sheet (SDS) for this exact molecule is not universally available, its structural components allow for an expert assessment of its likely hazards. The presence of the bromine atom categorizes it as a halogenated organic compound . Such compounds can produce toxic and corrosive byproducts, like hydrogen bromide, upon incomplete combustion. Furthermore, related brominated aromatic compounds are often classified as harmful if swallowed, inhaled, or in contact with skin, and can cause significant skin and eye irritation.[1][2][3]
Therefore, for disposal purposes, this compound must be treated as hazardous chemical waste .[4][5] Under no circumstances should it be disposed of down the drain or in regular solid waste streams.[4][6]
Table 1: Disposal Profile for this compound
| Parameter | Guideline | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 2222130-32-5 | [7] |
| Waste Classification | Hazardous Waste; Halogenated Organic Waste | [8][9] |
| Primary Hazards | Likely toxic, skin/eye irritant | [1][2][10] |
| Required PPE | Nitrile gloves, safety glasses with side-shields, lab coat | [1][6] |
| Prohibited Disposal | Drain disposal, regular trash, mixing with non-halogenated waste | [4][6] |
| Primary Disposal Route | Licensed hazardous waste incineration | [11][12] |
Mandatory Personal Protective Equipment (PPE)
Before handling waste containers of this compound, ensure the following PPE is worn to mitigate exposure risks:
-
Eye Protection: Safety glasses with side-shields or chemical splash goggles are mandatory.[1]
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid skin contact.[1]
-
Body Protection: A standard laboratory coat must be worn and fully fastened.
Waste Segregation and Containment Protocol
The foundational principle of chemical waste management is proper segregation. This is not merely a logistical step but a critical safety measure to prevent dangerous chemical reactions.
Step 1: Select the Appropriate Waste Container Use a designated, leak-proof container that is chemically compatible with the waste. For solid this compound, a high-density polyethylene (HDPE) container with a screw-top lid is appropriate. The container must be in good condition, free from damage or deterioration.[5][13]
Step 2: Segregate as Halogenated Organic Waste This is the most critical step. Do NOT mix this waste with non-halogenated organic solvents or other waste streams. Brominated compounds require specific high-temperature incineration with flue gas scrubbing to neutralize the resulting acidic gases (e.g., HBr).[11][12] Mixing it with other waste streams complicates and increases the cost of disposal and can pose a significant hazard to disposal facility personnel. Waste should be segregated by hazard class (e.g., acids from bases and flammables).[13]
Step 3: Label the Container Correctly Proper labeling is essential for safe handling and disposal.[6] Your institution's Environmental Health & Safety (EH&S) department will provide specific labeling requirements, which generally include:
-
The words "Hazardous Waste".[13]
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[13]
-
An accurate estimation of the quantity of the waste.
-
The date the waste was first added to the container (accumulation start date).
Disposal Workflow: From Benchtop to Pickup
The following workflow outlines the compliant procedure for disposing of both pure solid waste and contaminated lab materials.
Caption: Disposal workflow for this compound.
Detailed Procedural Steps:
-
Waste Generation: Collect solid this compound, as well as grossly contaminated items such as weighing boats, gloves, or wipers, for disposal.
-
Containment: Place these materials directly into your pre-labeled "Halogenated Organic Waste" container.
-
Closure: Keep the waste container closed at all times except when adding waste.[4][13] This prevents the release of vapors and potential spills.
-
Storage: Store the container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel.[4][13] The SAA should be in a secondary containment tray to mitigate potential leaks.
-
Pickup: Once the container is nearly full (approximately 90% capacity), arrange for its disposal through your institution's EH&S office or equivalent authority.[13] They will manage the logistics of collection and transport to a licensed chemical destruction facility.[11]
Emergency Procedures for Spills
In the event of a small spill of solid this compound:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Isolate the Area: Restrict access to the spill area.
-
Wear PPE: If you are trained to do so, don the appropriate PPE, including a respirator if the material is dusty.
-
Contain and Clean: Gently sweep the solid material into a container. Avoid creating dust. Use a chemical spill kit's absorbent pads to decontaminate the area.
-
Dispose of Cleanup Materials: All materials used for cleanup (pads, wipers, contaminated PPE) must be placed in the designated "Halogenated Organic Waste" container for disposal.
-
Report: Report the incident to your laboratory supervisor and EH&S department.
For large spills, evacuate the area immediately and contact your institution's emergency response team.
By adhering to these scientifically grounded and regulation-compliant procedures, you ensure a safe laboratory environment and contribute to the responsible stewardship of chemical resources.
References
- Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- How to Ensure Safe Chemical Waste Disposal in Labor
- Hazardous Chemical Waste Management Guidelines. Columbia University Research.
- Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
- What is bromine and what are the safe disposal and recycling methods? Ideal Response.
- Bromination Process For Disposal Of Spilled Hazardous Materials.
- This compound | 2222130-32-5. ChemicalBook.
- 4-bromo-N,N-dimethyl...
- Bromine water - disposal. Science Forum For Lab Technicians.
- This compound. MySkinRecipes.
- SAFETY DATA SHEET for 4-Bromo-N,N-dimethylaniline. Thermo Fisher Scientific.
- 9,9-Dimethyl-9,10-dihydroacridine SDS, 6267-02-3 Safety D
- SAFETY DATA SHEET for 2-Bromo-9,9-dimethylfluorene. Fisher Scientific.
- Processing Bromine Containing Waste Streams. ICL-IP Terneuzen.
- Bromine Recycling in the Chemical Industry – An Example of Circular Economy. CHIMIA.
- This compound. Sigma-Aldrich.
- Safety Data Sheet: 4-bromo-N,N-dimethylaniline. Chemos GmbH & Co.KG.
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. fishersci.com [fishersci.com]
- 3. chemos.de [chemos.de]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 7. This compound | 2222130-32-5 [chemicalbook.com]
- 8. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 9. chemtalk.com.au [chemtalk.com.au]
- 10. fishersci.com [fishersci.com]
- 11. echemi.com [echemi.com]
- 12. iclip-terneuzen.nl [iclip-terneuzen.nl]
- 13. research.columbia.edu [research.columbia.edu]
Personal protective equipment for handling 4-Bromo-9,9-dimethyl-9,10-dihydroacridine
Topic: Audience: Researchers, Scientists, and Drug Development Professionals[1]
Introduction: The Hidden Risks of OLED Intermediates
As a Senior Application Scientist, I often see researchers treat "intermediates" with less rigor than final active pharmaceutical ingredients (APIs). This is a critical error. 4-Bromo-9,9-dimethyl-9,10-dihydroacridine (CAS: 2222130-32-5) is a functionalized acridine derivative commonly used as a precursor for Hole Transport Materials (HTMs) in OLED fabrication.[1][2]
While often classified generically as an "Irritant," the acridine core presents a specific biological hazard mechanism: DNA Intercalation .[1] The planar tricyclic structure can slide between DNA base pairs, posing potential mutagenic risks.[1] Furthermore, the bromine substitution increases lipophilicity, enhancing skin absorption rates compared to non-halogenated analogs.[1]
This guide moves beyond the standard "wear gloves" advice. It provides a self-validating safety protocol designed to protect against both acute irritation and long-term genotoxic exposure.[3]
Part 1: The Defense Layer (PPE Selection Strategy)
Standard laboratory PPE is insufficient for high-value, potentially bioactive organic semiconductors.[1][3] You must select equipment based on permeation dynamics and particulate exclusion .[3]
Hand Protection: The "Double-Shell" Protocol
Halogenated aromatics can permeate standard thin nitrile gloves (< 0.10 mm) in under 15 minutes if dissolved in organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).[3]
| Layer | Material Specification | Scientific Rationale |
| Inner Layer | Brightly Colored Nitrile (e.g., Orange/Green) | Acts as a breach indicator.[1][3] If the outer glove fails, the contrast makes the tear immediately visible.[1] |
| Outer Layer | Extended Cuff Nitrile (Min.[3] Thickness: 0.14 mm / 5.5 mil) | Provides the primary chemical barrier.[3] The extended cuff seals over the lab coat sleeve, preventing "wrist-gap" exposure during reaching movements.[1] |
| Critical Check | Change Frequency: 60 Minutes | Permeation is silent. Change outer gloves every hour or immediately upon splash contact.[3] |
Respiratory & Ocular Protection
This compound is a fine, static-prone powder.[1][3] Inhalation is the fastest route to systemic exposure.[3]
-
Primary Barrier: Fume Hood (Face velocity: 0.5 m/s).[3] Never handle the dry powder on an open bench.
-
Secondary Barrier (PPE):
-
Eyes: Chemical Splash Goggles (ANSI Z87.1).[3] Safety glasses are inadequate because fine electrostatic dust can migrate around the lenses.[3]
-
Respiratory: If weighing outside a hood (not recommended) or cleaning spills, use a P100 Particulate Respirator .[1] N95s offer insufficient protection against organic vapors if the powder is slightly volatile or decomposing.[3]
-
Body Shielding
-
Lab Coat: 100% Cotton or Nomex (Fire Resistant).[3] Synthetic blends can melt onto skin if a solvent fire occurs.[3]
-
Sleeves: Tyvek® wrist sleeves are mandatory if working with quantities >10g to bridge the glove-coat gap.[3]
Part 2: Operational Workflow & Engineering Controls
Safety is not just what you wear; it is how you move.[3] The following workflow minimizes the generation of electrostatic dust, a common issue with dihydroacridine derivatives.
The "Static-Free" Weighing Protocol
-
Ionization: Use an anti-static gun or ionizer bar inside the balance enclosure.[3] Acridines are prone to static charge, causing powder to "jump" and contaminate the workspace.[1]
-
Darkness: This compound is photosensitive .[3] Perform weighing and reactions in amber glassware or under yellow light to prevent photo-oxidation, which can generate unknown degradation byproducts.[1]
-
Solvation: Dissolve the solid immediately after weighing. Handling the compound in solution (e.g., Toluene/THF) is safer than handling the dust, provided glove integrity is maintained.[1]
Visualizing the Safety Logic (DOT Diagram)
Figure 1: Operational workflow emphasizing containment of dust and immediate solvation to reduce inhalation risks.
Part 3: Waste Management & Disposal
Improper disposal of halogenated aromatics is a major regulatory violation.[3]
-
Waste Classification:
-
Segregation:
-
Decontamination:
References
-
PubChem. (n.d.).[3] Compound Summary: Acridine.[3] National Library of Medicine.[3] Retrieved from [Link]1][3]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[3] Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[3] Retrieved from [Link]1][3]
-
European Chemicals Agency (ECHA). (n.d.).[3] Substance Information: Acridine derivatives and mutagenicity alerts. Retrieved from [Link]1][3]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[3] Retrieved from [Link]1][3]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
